Technical Documentation Center

3-Pyridinamine, 2-methoxy-N-(1-methylethyl)- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Pyridinamine, 2-methoxy-N-(1-methylethyl)-
  • CAS: 112777-37-4

Core Science & Biosynthesis

Foundational

"3-Pyridinamine, 2-methoxy-N-(1-methylethyl)- synthesis pathway"

An In-depth Technical Guide to the Synthesis of 3-Pyridinamine, 2-methoxy-N-(1-methylethyl)- Abstract This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for 3-Pyridinamine, 2...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 3-Pyridinamine, 2-methoxy-N-(1-methylethyl)-

Abstract

This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for 3-Pyridinamine, 2-methoxy-N-(1-methylethyl)-, a substituted pyridine derivative of interest to researchers in medicinal chemistry and drug development. The proposed synthesis is a multi-step process engineered for clarity, reliability, and scalability, commencing from readily available starting materials. This document elucidates the causal-driven experimental choices, provides detailed step-by-step protocols, and is grounded in authoritative chemical literature. The guide is structured to serve as a practical resource for scientists, offering both the strategic overview and the procedural details necessary for successful laboratory execution.

Introduction and Strategic Overview

Substituted aminopyridines are a cornerstone pharmacophore in modern drug discovery, valued for their favorable pharmacological properties and synthetic versatility.[1] The target molecule, 3-Pyridinamine, 2-methoxy-N-(1-methylethyl)- (also known as N-isopropyl-2-methoxypyridin-3-amine), combines key structural motifs: a 2-methoxypyridine core and a secondary isopropylamine substituent. This guide outlines a four-step synthesis designed for efficiency and control, leveraging well-established, high-yielding chemical transformations.

The core strategy involves the construction of the pyridine core, followed by the sequential installation of the required functional groups. The pathway begins with the nitration of 2-chloropyridine, followed by a nucleophilic aromatic substitution (SNAr) to introduce the methoxy group. The nitro group is then reduced to a primary amine, which serves as the immediate precursor for the final N-alkylation step via reductive amination. This approach ensures regiochemical control and utilizes cost-effective reagents.

Overall Synthetic Pathway

The proposed synthesis is a linear sequence of four distinct chemical transformations.

G A 2-Chloropyridine B 2-Chloro-3-nitropyridine A->B Step 1: Nitration (HNO₃, H₂SO₄) C 2-Methoxy-3-nitropyridine B->C Step 2: Methoxylation (NaOMe, MeOH) D 2-Methoxy-3-pyridinamine C->D Step 3: Reduction (H₂, Pd/C or SnCl₂) E 3-Pyridinamine, 2-methoxy-N-(1-methylethyl)- D->E Step 4: Reductive Amination (Acetone, NaBH(OAc)₃)

Caption: Proposed four-step synthesis of the target compound.

Detailed Synthesis and Mechanistic Rationale

This section provides a granular, step-by-step guide to the synthesis, complete with experimental protocols and expert insights into the underlying chemical principles.

Step 1: Nitration of 2-Chloropyridine to 2-Chloro-3-nitropyridine

The synthesis commences with the regioselective nitration of 2-chloropyridine. The pyridine ring is an electron-deficient system, making electrophilic aromatic substitution challenging. However, under forcing conditions with a mixture of concentrated nitric and sulfuric acids, nitration can be achieved.

  • Expertise & Rationale: The presence of the chloro-substituent and the ring nitrogen deactivates the pyridine ring towards electrophilic attack. The reaction, therefore, requires strong acidic conditions to generate a sufficient concentration of the nitronium ion (NO₂⁺) electrophile. The nitration occurs preferentially at the 3-position due to the directing effects of the ring nitrogen.

Experimental Protocol:

  • To a stirred solution of concentrated sulfuric acid, slowly add 2-chloropyridine at a temperature maintained between 20–25 °C.

  • Cool the mixture and add concentrated nitric acid dropwise, ensuring the reaction temperature does not exceed 50 °C.[2]

  • After the addition is complete, heat the resulting mixture to 100–105 °C for approximately 5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]

  • Upon completion, cool the reaction mixture to 50 °C and carefully pour it onto crushed ice.

  • The precipitated product, 2-chloro-3-nitropyridine, is collected by filtration, washed with cold water, and dried.

Step 2: Methoxylation of 2-Chloro-3-nitropyridine

This step involves a nucleophilic aromatic substitution (SNAr) reaction to replace the chlorine atom with a methoxy group.

  • Expertise & Rationale: The SNAr reaction is highly favored at the 2-position of the pyridine ring. The electron-withdrawing nitro group at the 3-position, along with the ring nitrogen, powerfully activates the 2-position towards nucleophilic attack by stabilizing the negative charge of the Meisenheimer intermediate. Sodium methoxide in methanol is the classic and highly effective reagent system for this transformation.[2]

Experimental Protocol:

  • Prepare a solution of sodium methoxide in methanol.

  • Cool the solution to 15 °C and add 2-chloro-3-nitropyridine portion-wise, maintaining the temperature with external cooling.[2]

  • Once the addition is complete, allow the mixture to warm to 25–30 °C and stir until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-methoxy-3-nitropyridine.

Step 3: Reduction of 2-Methoxy-3-nitropyridine to 2-Methoxy-3-pyridinamine

The conversion of the nitro group to a primary amine is a critical step. This can be achieved through several reliable methods, most commonly catalytic hydrogenation or using a metal reducing agent in an acidic medium.

  • Expertise & Rationale:

    • Catalytic Hydrogenation: Using hydrogen gas with a palladium on carbon (Pd/C) catalyst is a clean and efficient method. It avoids the use of stoichiometric metal reagents, simplifying the workup.

    • Metal Reduction: A system like stannous chloride (SnCl₂) in an acidic medium is also highly effective for this transformation and can be more practical for smaller-scale lab synthesis where specialized hydrogenation equipment is unavailable.[2]

Experimental Protocol (using Stannous Chloride):

  • Dissolve 2-methoxy-3-nitropyridine in an appropriate solvent such as ethanol or concentrated hydrochloric acid.

  • Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid dropwise, maintaining the temperature between 30–40 °C.[2]

  • Stir the reaction mixture at this temperature until the reaction is complete as monitored by TLC.

  • Cool the mixture and carefully neutralize with a concentrated aqueous solution of sodium hydroxide to a pH > 10, which will precipitate tin salts.

  • Extract the aqueous slurry multiple times with dichloromethane or ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield 2-methoxy-3-pyridinamine.

Step 4: Reductive Amination to 3-Pyridinamine, 2-methoxy-N-(1-methylethyl)-

The final step is the N-alkylation of the primary amine with acetone via reductive amination. This is a highly efficient and selective method for forming secondary amines.

  • Expertise & Rationale: The reaction proceeds through the initial formation of an iminium ion intermediate from the condensation of 2-methoxy-3-pyridinamine and acetone. This intermediate is then reduced in situ by a hydride-donating agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for this transformation as it is mild, selective for iminium ions over ketones, and does not require acidic conditions, which could protonate the pyridine ring and complicate the reaction.[3]

Workflow Diagram:

G cluster_0 Reductive Amination Protocol A 1. Dissolve 2-Methoxy-3-pyridinamine and Acetone in Dichloromethane (DCM) B 2. Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) portion-wise at RT A->B C 3. Stir for 12-24h Monitor by TLC B->C D 4. Quench with sat. NaHCO₃ solution C->D E 5. Separate organic layer Extract aqueous layer with DCM D->E F 6. Combine organic layers, dry (Na₂SO₄), and concentrate E->F G 7. Purify by column chromatography F->G

Sources

Exploratory

An In-depth Technical Guide to 2-Methoxy-N-(propan-2-yl)pyridin-3-amine: Synthesis, Properties, and Potential Applications

Introduction Substituted aminopyridines are a cornerstone of modern medicinal chemistry and materials science, with their versatile scaffold appearing in numerous pharmaceuticals and functional materials.[1][2][3] This g...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Substituted aminopyridines are a cornerstone of modern medicinal chemistry and materials science, with their versatile scaffold appearing in numerous pharmaceuticals and functional materials.[1][2][3] This guide provides a comprehensive technical overview of a specific, yet underexplored, member of this class: 2-Methoxy-N-(propan-2-yl)pyridin-3-amine. While direct literature on this exact molecule is sparse, this document synthesizes established principles and data from structurally analogous compounds to predict its chemical properties, propose a robust synthetic route, and outline its potential applications. This guide is intended for researchers, scientists, and professionals in drug development seeking to explore the chemical space of novel aminopyridine derivatives.

Chemical Identity and Physicochemical Properties

  • IUPAC Name: 2-methoxy-N-(propan-2-yl)pyridin-3-amine

  • Molecular Formula: C₉H₁₄N₂O

  • Molecular Weight: 166.22 g/mol

  • CAS Number: Not assigned.

The structure consists of a pyridine ring substituted with a methoxy group at the 2-position and an isopropylamino group at the 3-position. The presence of the amino and methoxy groups, along with the nitrogen atom in the pyridine ring, dictates the molecule's reactivity and potential for hydrogen bonding.

Table 1: Predicted Physicochemical and Spectroscopic Properties

PropertyPredicted ValueRationale / Comments
Physical State Colorless to pale yellow solid or oilBased on similar substituted aminopyridines.
Boiling Point >200 °C (Predicted)Higher than simpler aminopyridines due to increased molecular weight and potential for hydrogen bonding.
Solubility Moderately soluble in polar organic solvents (e.g., ethanol, DMSO, DMF). Limited solubility in water.The amino and methoxy groups enhance polarity, but the isopropyl and pyridine ring contribute to nonpolar character.
pKa 4-6 (Predicted for the pyridine nitrogen)The electron-donating amino and methoxy groups increase the basicity of the pyridine nitrogen compared to unsubstituted pyridine.
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~7.8 (dd, 1H, pyridine-H), ~7.0 (dd, 1H, pyridine-H), ~6.8 (dd, 1H, pyridine-H), ~4.0 (s, 3H, -OCH₃), ~3.7 (sept, 1H, -CH(CH₃)₂), ~1.3 (d, 6H, -CH(CH₃)₂)Shifts are estimated based on data for 2-methoxypyridine and N-alkylated anilines.[4] The exact coupling constants would require experimental verification.
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): ~155 (C-O), ~140 (C-N), ~138, ~120, ~115 (pyridine carbons), ~53 (-OCH₃), ~45 (-CH(CH₃)₂), ~23 (-CH(CH₃)₂)Predicted chemical shifts based on analogous structures.[5]
Mass Spectrometry (EI) [M]⁺ at m/z 166. Key fragments would likely arise from loss of the isopropyl group (m/z 123) and subsequent fragmentation of the aminopyridine core.Fragmentation patterns of aminopyridines are well-documented.[6][7]

Proposed Synthesis Workflow

The synthesis of 2-Methoxy-N-(propan-2-yl)pyridin-3-amine can be approached through a nucleophilic aromatic substitution (SNA) reaction, a common method for preparing substituted aminopyridines.[1] A plausible and efficient route starts from a commercially available di-substituted pyridine.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Methoxylation cluster_step2 Step 2: N-Alkylation (Reductive Amination) 3-amino-2-chloropyridine 3-Amino-2-chloropyridine Reagent1 Sodium Methoxide (NaOMe) Methanol (MeOH) Intermediate 3-Amino-2-methoxypyridine Reagent2 Acetone Sodium triacetoxyborohydride Reagent1->Intermediate Nucleophilic Substitution Final_Product 2-Methoxy-N-(propan-2-yl)pyridin-3-amine Reagent2->Final_Product Reductive Amination

Caption: Proposed two-step synthesis of 2-Methoxy-N-(propan-2-yl)pyridin-3-amine.

Experimental Protocol: Synthesis

Step 1: Synthesis of 3-Amino-2-methoxypyridine

  • Reaction Setup: To a solution of 3-amino-2-chloropyridine (1.0 eq) in anhydrous methanol (10 mL/mmol), add sodium methoxide (1.5 eq, 25% solution in methanol) dropwise at room temperature under a nitrogen atmosphere.

  • Reaction Conditions: Heat the mixture to reflux (approximately 65 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up and Purification: After cooling to room temperature, quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 3-amino-2-methoxypyridine.[8]

Step 2: Synthesis of 2-Methoxy-N-(propan-2-yl)pyridin-3-amine

  • Reaction Setup: Dissolve 3-amino-2-methoxypyridine (1.0 eq) and acetone (1.2 eq) in anhydrous dichloroethane (15 mL/mmol) at room temperature under a nitrogen atmosphere.

  • Reaction Conditions: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Stir the reaction mixture at room temperature for 12-18 hours. Monitor the formation of the product by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic fractions, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude product can be purified by flash chromatography on silica gel to afford the final compound.

Reactivity and Potential Metabolic Pathways

The reactivity of 2-Methoxy-N-(propan-2-yl)pyridin-3-amine is governed by the interplay of its functional groups. The pyridine ring is electron-rich due to the donating effects of the amino and methoxy groups, making it susceptible to electrophilic attack, particularly at the 5-position. The amino group can act as a nucleophile in reactions such as acylation or alkylation.

Metabolically, the compound is likely to undergo N-dealkylation of the isopropyl group and O-demethylation of the methoxy group, common metabolic pathways for N-alkylamines and aromatic methoxy compounds, respectively. The pyridine ring itself may also be a site for oxidation.

Reactivity cluster_sites Key Reactive Sites Molecule Structure N_amino N (Amino) N_amino->Molecule Nucleophilic Attack (e.g., Acylation) C5_pyridine C5 (Pyridine) C5_pyridine->Molecule Electrophilic Attack (e.g., Halogenation) O_methoxy O (Methoxy) O_methoxy->Molecule O-Demethylation (Metabolic)

Caption: Key reactive sites on 2-Methoxy-N-(propan-2-yl)pyridin-3-amine.

Analytical Characterization Protocols

High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Outcome: A single major peak indicating the purity of the compound.

Mass Spectrometry (MS)

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Analysis: Full scan from m/z 100-500.

  • Expected Outcome: A prominent ion at [M+H]⁺ (m/z 167.12). Fragmentation (MS/MS) of this ion would be expected to show a loss of the isopropyl group.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Experiment: ¹H NMR, ¹³C NMR, and 2D correlation experiments (COSY, HSQC) for full structural elucidation.

  • Expected Outcome: Spectra consistent with the predicted shifts and coupling patterns outlined in Table 1.

Potential Applications and Future Directions

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities.[3][10][11] Derivatives have shown promise as inhibitors of various enzymes and as agents in oncology and neuroscience.[11][12]

  • Drug Discovery: Given the prevalence of substituted aminopyridines in drug candidates, 2-Methoxy-N-(propan-2-yl)pyridin-3-amine represents a novel building block for creating libraries of compounds for screening against various biological targets. Its specific substitution pattern may offer unique interactions with protein binding sites.

  • Materials Science: Aminopyridine derivatives can also be utilized in the synthesis of fluorescent probes and other functional materials due to their electronic properties.[13][14]

Future research should focus on the successful synthesis and full characterization of this compound. Subsequent biological screening could uncover novel pharmacological activities, paving the way for its use as a lead compound in drug development programs.

Conclusion

This technical guide provides a predictive yet scientifically grounded overview of 2-Methoxy-N-(propan-2-yl)pyridin-3-amine. By leveraging data from analogous compounds, we have outlined its likely physicochemical properties, a robust synthetic strategy, and potential areas of application. This document serves as a foundational resource for researchers aiming to synthesize and explore the utility of this novel chemical entity.

References

  • D. R. J. Hose, et al. (2015). Synthesis of 3-Substituted 2-Aminopyridines via Displacement of 3-Fluoro-2-nitropyridine. Organic Letters, 17(1), 132-135. [Link]

  • Y. Li, et al. (2018). Synthesis of Multisubstituted 2-Aminopyrroles/pyridines via Chemoselective Michael Addition/Intramolecular Cyclization Reaction. Organic Letters, 20(15), 4563-4567. [Link]

  • Y. Wang, et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1586. [Link]

  • M. Labelle, et al. (2003). Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(12), 2035-2038. [Link]

  • Y. Wang, et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. National Center for Biotechnology Information. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • PubChem. (n.d.). 2-Amino-3-methoxypyridine. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 3-Amino-2-methoxypyridine. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Methoxy(propan-2-YL)amine. National Center for Biotechnology Information. [Link]

  • Y. Wang, et al. (2023). Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 2-Methoxy-3-propylpyrazine. National Center for Biotechnology Information. [Link]

  • J. Li, et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry, 67(17), 15220-15245. [Link]

  • Cheméo. (n.d.). Chemical Properties of Isopropyl-(2-methoxy-ethyl)-methyl-amine. [Link]

  • A. M. Al-Majid, et al. (2020). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 25(23), 5727. [Link]

  • A. M. Al-Majid, et al. (2020). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 25(21), 5171. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • PubChem. (n.d.). 6-AMINO-4-(3-CHLORO-4-((3-FLUOROPHENYL)METHOXY)ANILINO)QUINAZOLIN-2-OL. National Center for Biotechnology Information. [Link]

  • C-C. Tzeng, et al. (2012). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. National Center for Biotechnology Information. [Link]

  • A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024). Qeios. [Link]

  • Wikipedia. (n.d.). Triisopropylamine. [Link]

  • T. Pluskal, et al. (2024). Efficient generation of open multi-stage fragmentation mass spectral libraries. ChemRxiv. [Link]

  • A. D. K. J. de Jonge, et al. (2000). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]decan-2-yliden)amines. Arkivoc, 1(5), 718-727. [Link]

  • PubChem. (n.d.). N-isopropyl-3-nitropyridin-2-amine. National Center for Biotechnology Information. [Link]

  • J. M. Calderon, et al. (1990). Synthesis and pharmacological activities of 2-(3'-substituted-2'-hydroxypropylamino)pyridines. Journal of Pharmaceutical Sciences, 79(6), 523-526. [Link]

  • A. J. Deeming, et al. (1989). The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine). Journal of the Chemical Society, Dalton Transactions, (6), 1131-1135. [Link]

  • Wikipedia. (n.d.). Partial lysergamide. [Link]

Sources

Foundational

An In-depth Technical Guide to the Identification of Potential Biological Targets for 2-Methoxy-N-(propan-2-yl)pyridin-3-amine

Abstract The identification of a small molecule's biological target is a critical step in drug discovery and chemical biology, providing the foundation for understanding its mechanism of action, optimizing its efficacy,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The identification of a small molecule's biological target is a critical step in drug discovery and chemical biology, providing the foundation for understanding its mechanism of action, optimizing its efficacy, and ensuring its safety.[1][2] This guide outlines a comprehensive, multi-faceted strategy for elucidating the potential biological targets of 2-Methoxy-N-(propan-2-yl)pyridin-3-amine, a novel pyridin-3-amine derivative. Recognizing that pyridinamine scaffolds are prevalent in a wide array of clinically successful drugs, this document provides a roadmap for researchers to navigate the complexities of target deconvolution.[3][4][5] The approach detailed herein integrates computational prediction with established experimental validation techniques, including affinity-based proteomics, thermal shift assays, and broad-spectrum kinase profiling. Each section is designed to provide not only procedural steps but also the underlying scientific rationale, ensuring a robust and well-validated target identification cascade.

Introduction: The Significance of Target Deconvolution for Novel Chemical Entities

Phenotypic screening has re-emerged as a powerful paradigm in drug discovery, enabling the identification of bioactive compounds without prior knowledge of their molecular targets.[6][7][8] However, the subsequent process of "target deconvolution"—the identification of the specific molecular targets responsible for the observed phenotype—is essential for advancing a hit compound through the drug development pipeline.[6][8] Knowledge of the molecular target(s) facilitates the optimization of drug selectivity, the reduction of off-target effects, and a deeper understanding of the compound's mechanism of action.[1]

The subject of this guide, 2-Methoxy-N-(propan-2-yl)pyridin-3-amine, is a small molecule featuring a substituted pyridin-3-amine core. This structural motif is a "privileged scaffold" in medicinal chemistry, found in numerous approved drugs with diverse biological activities, including kinase inhibitors such as Sotorasib.[5][9][10] This prevalence suggests a high likelihood that 2-Methoxy-N-(propan-2-yl)pyridin-3-amine interacts with one or more protein targets of therapeutic relevance. The following sections will detail a systematic approach to identifying these targets.

Phase 1: In Silico Target Prediction and Hypothesis Generation

Before embarking on resource-intensive wet-lab experiments, computational methods can provide valuable initial hypotheses about potential targets.[11][12][13] These approaches leverage the vast amount of existing biological and chemical data to predict interactions between a small molecule and known protein targets.

Ligand-Based and Structure-Based Virtual Screening
  • Ligand-Based Approaches: These methods rely on the principle that structurally similar molecules are likely to have similar biological activities. The structure of 2-Methoxy-N-(propan-2-yl)pyridin-3-amine can be used to search databases of known bioactive compounds (e.g., ChEMBL, PubChem) to identify molecules with similar scaffolds. The known targets of these similar molecules can then be considered as potential targets for our compound of interest.

  • Structure-Based Approaches (Molecular Docking): If the three-dimensional structures of potential target proteins are known (e.g., from the Protein Data Bank), molecular docking simulations can be used to predict the binding pose and affinity of 2-Methoxy-N-(propan-2-yl)pyridin-3-amine to the active site of these proteins. This can be particularly useful for exploring binding to specific protein families, such as kinases, which are known to be targeted by pyridinamine derivatives.[3]

Machine Learning and AI-Driven Target Prediction

The workflow for in silico target prediction is summarized in the diagram below:

in_silico_workflow cluster_input Input cluster_methods Computational Methods cluster_output Output compound_structure 2-Methoxy-N-(propan-2-yl)pyridin-3-amine Structure ligand_based Ligand-Based Screening (Similarity Search) compound_structure->ligand_based structure_based Structure-Based Screening (Molecular Docking) compound_structure->structure_based ml_ai Machine Learning/AI (Predictive Models) compound_structure->ml_ai target_list Prioritized List of Potential Targets ligand_based->target_list structure_based->target_list ml_ai->target_list

Caption: In Silico Target Prediction Workflow.

Phase 2: Experimental Target Discovery

While in silico methods are excellent for generating hypotheses, experimental validation is crucial for confirming direct physical interactions between the compound and its putative targets.[2] The following sections describe robust experimental approaches for target discovery.

Affinity Chromatography Coupled with Mass Spectrometry (AC-MS)

Affinity chromatography is a powerful and widely used technique for isolating the binding partners of a small molecule from a complex biological sample, such as a cell lysate.[1][16][17][18]

Principle: The small molecule (ligand) is immobilized on a solid support (e.g., agarose beads). A cell lysate is then passed over this "bait," and proteins that bind to the ligand are retained. After washing away non-specific binders, the target proteins are eluted and identified by mass spectrometry.[8][19]

  • Probe Synthesis: Synthesize a derivative of 2-Methoxy-N-(propan-2-yl)pyridin-3-amine that incorporates a linker and a reactive handle (e.g., an alkyne or an amine) for immobilization. It is critical to ensure that the modification does not abrogate the biological activity of the parent compound.

  • Immobilization: Covalently attach the synthesized probe to activated agarose beads.

  • Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue.

  • Affinity Pulldown: Incubate the immobilized probe with the cell lysate to allow for binding.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads. This can be done by competitive elution with the parent compound or by using denaturing conditions.

  • Protein Identification: Identify the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The general workflow for affinity chromatography is depicted below:

affinity_chromatography cluster_prep Preparation cluster_binding Binding & Elution cluster_analysis Analysis immobilize Immobilize Compound on Beads incubate Incubate Beads with Lysate immobilize->incubate lysate Prepare Cell Lysate lysate->incubate wash Wash to Remove Non-specific Binders incubate->wash elute Elute Bound Proteins wash->elute sds_page SDS-PAGE elute->sds_page mass_spec LC-MS/MS Identification sds_page->mass_spec hit_list List of Putative Target Proteins mass_spec->hit_list

Caption: Affinity Chromatography Workflow.

Kinome Profiling

Given the prevalence of the pyridinamine scaffold in kinase inhibitors, it is highly prudent to assess the interaction of 2-Methoxy-N-(propan-2-yl)pyridin-3-amine with a broad panel of protein kinases.[20][21][22] Several commercial services offer kinome-wide profiling, which can provide valuable information on both on-target and off-target kinase interactions.[23]

Principle: The compound is screened at one or more concentrations against a large panel of purified kinases. The activity of each kinase is measured in the presence of the compound, and the percent inhibition is calculated.

The results of a kinome screen are typically presented in a table format, as shown below.

KinasePercent Inhibition at 1 µMPercent Inhibition at 10 µM
Kinase A95%99%
Kinase B88%96%
Kinase C12%25%
.........

Hits from the initial screen should be followed up with dose-response studies to determine their IC50 values.

Phase 3: Target Validation in a Cellular Context

While affinity-based methods identify proteins that can physically bind to a compound, they do not confirm that this binding event occurs in living cells and leads to a functional consequence. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement in a cellular environment.[24][25][26][27]

Cellular Thermal Shift Assay (CETSA)

Principle: The binding of a ligand to its target protein often increases the thermal stability of the protein. CETSA measures this stabilization by heating intact cells or cell lysates to various temperatures and then quantifying the amount of the target protein that remains in the soluble fraction.[27][28] A shift in the melting curve of a protein in the presence of the compound is indicative of target engagement.[25]

  • Cell Treatment: Treat intact cells with 2-Methoxy-N-(propan-2-yl)pyridin-3-amine or a vehicle control.

  • Heating: Aliquot the treated cells and heat them to a range of different temperatures.

  • Lysis: Lyse the cells to release the soluble proteins.

  • Separation: Separate the precipitated, denatured proteins from the soluble fraction by centrifugation.

  • Detection: Quantify the amount of the putative target protein in the soluble fraction using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target stabilization.

The logical flow of a CETSA experiment is illustrated below:

cetsa_workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis treat_cells Treat Cells with Compound or Vehicle heat_samples Heat Aliquots to Different Temperatures treat_cells->heat_samples lyse_cells Cell Lysis heat_samples->lyse_cells centrifuge Separate Soluble and Aggregated Proteins lyse_cells->centrifuge western_blot Western Blot for Target Protein centrifuge->western_blot plot_curve Plot Melting Curve western_blot->plot_curve

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Conclusion and Future Directions

The systematic approach outlined in this guide, which integrates computational prediction with robust experimental validation, provides a clear path forward for identifying the biological targets of 2-Methoxy-N-(propan-2-yl)pyridin-3-amine. The initial in silico screening will generate a manageable list of high-probability targets, which can then be investigated using affinity chromatography and broad-spectrum kinase profiling. Finally, CETSA will provide crucial evidence of target engagement in a physiologically relevant cellular context.

Successful identification of one or more high-confidence targets will open the door to further mechanistic studies, including the elucidation of downstream signaling pathways and the assessment of the compound's functional effects in cellular and in vivo models. This comprehensive understanding is essential for the continued development of 2-Methoxy-N-(propan-2-yl)pyridin-3-amine as a potential therapeutic agent or chemical probe.

References

  • Computational Prediction of Drug-Target Interactions via Ensemble Learning. (2019). Methods in Molecular Biology.
  • Target deconvolution strategies in drug discovery. (2007).
  • A Review of Computational Methods for Predicting Drug Targets. (Year unavailable). Current Drug Metabolism.
  • Kinome Profiling Service. MtoZ Biolabs.
  • 5 Target Deconvolution Approaches in Drug Discovery. (2018). Technology Networks.
  • Kinase Panel Screening and Profiling Service. Reaction Biology.
  • Activity-Based Kinase Selectivity and Profiling Services. AssayQuant.
  • Affinity Chromatography.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • Affinity-based target identification for bioactive small molecules. RSC Publishing.
  • Beyond serendipity: rational design and AI's expansion of the undruggable target landscape. (2026). Drug Discovery World.
  • Target identification of small molecules: an overview of the current applications in drug discovery. (2023). Future Medicinal Chemistry.
  • Computational Predictions for Multi-Target Drug Design. (2025).
  • Target Identification and Validation (Small Molecules). University College London.
  • Target Deconvolution in the Post-genomic Era. Pharma Focus Asia.
  • Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery.
  • A machine learning based study for the prediction of drug-target interaction using protein and drug molecule descriptors. (2023). AIP Conference Proceedings.
  • Target deconvolution techniques in modern phenotypic profiling. (2013). Current Opinion in Chemical Biology.
  • KinomeView Profiling. Cell Signaling Technology.
  • Small molecule target identification using photo-affinity chromatography. (2019). Methods in Enzymology.
  • Target Deconvolution | Drug Discovery | CRO services. Oncodesign Services.
  • Affinity purification in target identification: the specificity challenge. (Year unavailable). Medicinal Research Reviews.
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Review of Biochemistry.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Probe-Based Drug Discovery.
  • Small-molecule Target and Pathway Identific
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (Year unavailable). ACS Chemical Biology.
  • Target identification and mechanism of action in chemical biology and drug discovery. (Year unavailable).
  • Drug Target Identification Methods After a Phenotypic Screen. (2023). Drug Hunter.
  • Cracking the Code of Drug Discovery: Small Molecules and Target Identific
  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net.
  • The Role of Pyridine Amino Acids in Modern Drug Development. Autech.
  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. (Year unavailable). RSC Medicinal Chemistry.
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023).
  • Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. (2025). Scientific Reports.
  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Advances.
  • Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer. (Year unavailable).
  • Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. (2020). Journal of Medicinal Chemistry.
  • Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. (Year unavailable). Molecules.
  • 3-Amino-2-methoxypyridine. PubChem. [Link]

  • Therapies Sotorasib Summary.
  • Combination therapy comprising a tor kinase inhibitor and n-(3-(5-fluoro-2-(4-(2-methoxyethyoxy)phenylamino)pyrimidin-4-ylamino)phenyl)acrylamide for treating cancer.
  • ChemScene: Building blocks | Bioactive small molecules. ChemScene.
  • Partial lysergamide. Wikipedia.
  • 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. (Year unavailable). Journal of Medicinal Chemistry.

Sources

Exploratory

In Silico Screening of 3-Pyridinamine, 2-methoxy-N-(1-methylethyl)- Libraries: A Technical Guide

An In-Depth Technical Guide for Drug Discovery Professionals This whitepaper serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the in silico screening of chemica...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Discovery Professionals

This whitepaper serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the in silico screening of chemical libraries derived from the 3-Pyridinamine, 2-methoxy-N-(1-methylethyl)- scaffold. This guide provides full editorial control to detail a robust and scientifically sound workflow, emphasizing the rationale behind methodological choices to ensure a self-validating and reproducible process.

Strategic Imperative: The Rationale for Screening the 3-Pyridinamine Scaffold

In the quest for novel therapeutics, the strategic selection of a core chemical scaffold is paramount. The 3-Pyridinamine, 2-methoxy-N-(1-methylethyl)- scaffold is of significant interest due to its prevalence in known kinase inhibitors.[1] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[2] The structural features of this scaffold, including its hydrogen bonding capabilities and substitution points, make it an ideal starting point for the design of focused chemical libraries with a high potential for identifying potent and selective kinase inhibitors.[3]

In silico screening, or virtual screening, offers a time- and cost-effective strategy to navigate the vast chemical space of a virtual library.[4] By computationally evaluating millions of compounds, it is possible to prioritize a smaller, more manageable set of molecules for synthesis and experimental testing, thereby enriching the hit rate and accelerating the drug discovery timeline.[5][6]

The In Silico Screening Cascade: A High-Level Workflow

The in silico screening process can be conceptualized as a multi-stage funnel, designed to progressively filter a large virtual library down to a small number of high-quality hit candidates. Each stage employs increasingly stringent criteria to refine the selection.

G cluster_0 Library Preparation cluster_1 Target Preparation cluster_2 Virtual Screening cluster_3 Hit Triage & Selection A Scaffold Definition & R-Group Selection B Combinatorial Library Enumeration A->B C 3D Structure Generation & Ionization B->C D Conformational Analysis & Energy Minimization C->D H Molecular Docking D->H E PDB Structure Selection & Validation F Protein Preparation (Add Hydrogens, Assign Charges) E->F G Binding Site Definition F->G G->H I Scoring & Ranking H->I J Pose Analysis & Interaction Fingerprinting I->J K ADME/Tox Filtering J->K L Clustering & Diversity Analysis K->L M Final Hit Selection L->M N In Vitro Assays M->N Experimental Validation

Figure 1: Detailed workflow for the in silico screening of a focused chemical library. This diagram illustrates the sequential and interconnected stages, from initial library design to the selection of candidate compounds for experimental validation.

Part I: Crafting the Virtual Library

The quality and diversity of the virtual library are foundational to the success of any screening campaign. A well-constructed library should explore a rich and relevant chemical space while maintaining favorable physicochemical properties.

Library Enumeration: From a Scaffold to Millions of Molecules

The process of generating a large, diverse library from a single starting scaffold is known as library enumeration.[] This is typically achieved through a combinatorial approach, where different chemical groups (R-groups) are computationally attached at specified points on the core scaffold.

Experimental Protocol: Scaffold-Based Library Enumeration

  • Scaffold Definition: The 3-Pyridinamine, 2-methoxy-N-(1-methylethyl)- core structure is defined in a suitable chemical format (e.g., SMILES or MOL file).

  • R-Group Selection: A diverse set of R-groups is curated. These can be sourced from commercially available building block collections or designed based on known structure-activity relationships (SAR) for kinase inhibitors.

  • Combinatorial Enumeration: Using cheminformatics toolkits such as RDKit or commercial software, the scaffold is combinatorially decorated with the selected R-groups at the desired attachment points.[8]

  • Initial Filtering: The enumerated library is subjected to an initial filtering step to remove molecules with undesirable properties, such as reactive functional groups or violations of basic drug-likeness rules (e.g., Lipinski's Rule of Five).

Ligand Preparation: Ensuring Chemical Accuracy

Before docking, it is crucial to prepare the enumerated molecules to ensure they are represented in a chemically accurate and consistent manner.

Experimental Protocol: Ligand Preparation

  • 2D to 3D Conversion: The 2D structures of the enumerated molecules are converted into 3D conformations.

  • Protonation and Tautomeric State Generation: The ionization state of each molecule at a physiological pH (typically 7.4) is determined, and all relevant tautomeric forms are generated. This is a critical step as the charge and hydrogen bonding pattern of a ligand significantly influences its binding to the target protein.[9]

  • Energy Minimization: The 3D structure of each ligand is subjected to energy minimization to relieve any steric strain and to obtain a low-energy, stable conformation.

Part II: Preparing the Biological Target

The accuracy of a virtual screen is highly dependent on the quality of the 3D structure of the biological target. For this guide, we will consider a generic protein kinase as our target.

Target Selection and Structure Validation

The Protein Data Bank (PDB) is the primary resource for obtaining experimentally determined protein structures.[10]

Experimental Protocol: Target Structure Selection

  • PDB Search: Search the PDB for high-resolution crystal structures of the kinase of interest, preferably in complex with a ligand.

  • Structure Quality Assessment: Evaluate the quality of the PDB structures based on metrics such as resolution, R-factor, and completeness of the binding site.

  • Selection of the Optimal Structure: Choose the structure that is most suitable for docking. This is often the one with the highest resolution and a bound ligand that defines the target binding pocket.[11]

Protein Preparation: From PDB File to Docking-Ready Receptor

The raw PDB file requires several processing steps to make it suitable for molecular docking.[12]

Experimental Protocol: Protein Preparation

  • Removal of Non-Essential Molecules: Water molecules, ions, and co-solvents that are not critical for binding are removed from the PDB file.[9]

  • Addition of Hydrogen Atoms: Hydrogen atoms, which are typically not resolved in X-ray crystal structures, are added to the protein.

  • Protonation of Titratable Residues: The protonation states of ionizable residues (e.g., histidine, aspartic acid, glutamic acid) are assigned based on the local microenvironment and a specified pH.

  • Optimization of Hydrogen Bond Network: The orientation of the side chains of residues such as asparagine and glutamine are optimized to form a favorable hydrogen bond network.

  • Restrained Energy Minimization: A restrained energy minimization of the protein is performed to relieve any steric clashes while preserving the overall backbone conformation.[12]

Part III: The Docking and Scoring Engine

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target.[13] The goal is to identify ligands that have a high affinity and specificity for the target.[14]

Experimental Protocol: Molecular Docking

  • Binding Site Definition: The binding site on the protein is defined, typically by creating a grid box centered on the location of a co-crystallized ligand or key catalytic residues.[15]

  • Docking Algorithm Selection: A suitable docking algorithm is chosen. There are many available, each with its own strengths and weaknesses. For this guide, a rigid receptor-flexible ligand docking approach is appropriate.[16]

  • Execution of the Virtual Screen: The prepared library of ligands is docked into the prepared protein target using high-performance computing resources.

  • Scoring and Ranking: Each docked pose is assigned a score that estimates its binding affinity. The ligands are then ranked based on these scores.[14]

Part IV: Post-Screening Analysis and Hit Selection

The output of a virtual screen is a large dataset of docked poses and their corresponding scores. The final and most critical step is to analyze this data to select a small, diverse set of promising compounds for experimental validation.[17]

Hit Triage: Filtering the Initial Hits

The initial list of top-scoring compounds is subjected to a series of filtering steps to remove false positives and prioritize the most promising candidates.

Experimental Protocol: Hit Triage

  • Visual Inspection: The binding poses of the top-scoring compounds are visually inspected to ensure that they form meaningful interactions with the protein target.[14] Key interactions to look for include hydrogen bonds with the kinase hinge region, salt bridges, and hydrophobic interactions.

  • Interaction Fingerprinting: The interactions between the ligand and the protein are systematically analyzed and cataloged. This can help to identify common binding motifs and to filter out compounds that do not exhibit the desired interaction pattern.

  • Clustering and Diversity Analysis: The top-scoring compounds are clustered based on their chemical structure to ensure that a diverse range of chemical scaffolds is selected for further investigation.[18]

ADME/Tox Prediction: A Forward Look to Druggability

To increase the likelihood of downstream success, it is prudent to assess the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of the hit compounds at an early stage.[19][20]

Experimental Protocol: In Silico ADME/Tox Profiling

  • Property Calculation: A panel of key ADME/Tox properties is calculated for the prioritized hit list using predictive models. These properties may include aqueous solubility, membrane permeability, metabolic stability, and potential for off-target toxicity.[21]

  • Filtering based on ADME/Tox Profile: Compounds with predicted liabilities are flagged and may be deprioritized. This helps to focus resources on compounds with a higher probability of becoming successful drugs.[22]

Table 1: Representative Data for Prioritized Hits

Compound IDDocking Score (kcal/mol)Predicted LogPPredicted Solubility (mg/mL)Key H-Bond Interactions
LIG-001-11.22.50.15Hinge Asp-154
LIG-002-10.83.10.08Hinge Met-152, Gatekeeper Thr-120
LIG-003-10.52.80.21Hinge Asp-154, DFG-Asp-221
LIG-004-10.13.50.05Hinge Met-152

Conclusion and Future Directions

This in-depth technical guide has outlined a comprehensive and robust workflow for the in silico screening of a 3-Pyridinamine, 2-methoxy-N-(1-methylethyl)- based library. By following the detailed protocols and understanding the rationale behind each step, researchers can significantly enhance the efficiency and effectiveness of their early-stage drug discovery efforts. The prioritized hit list generated from this workflow provides a strong foundation for subsequent experimental validation, including biochemical and cell-based assays, ultimately leading to the identification of novel and potent drug candidates.[23]

References

  • BioSolveIT. In Silico Drug Screening. Retrieved from [Link]

  • Guedes, I. A., de Magalhães, C. S., & Dardenne, L. E. (2014). Receptor-ligand molecular docking. Biophysical reviews, 6(1), 75-87.
  • Kontoyianni, M. (2017). Virtual Screening of Chemical Libraries. Springer.
  • O'Boyle, N. M., Banck, M., James, C. A., Morley, C., Vandermeersch, T., & Hutchison, G. R. (2011). Open Babel: An open chemical toolbox.
  • Shoichet, B. K. (2004). Virtual screening of chemical libraries.
  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
  • van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature reviews Drug discovery, 2(3), 192-204.
  • Wu, P., Nielsen, T. E., & Clausen, M. H. (2015). FDA-approved small-molecule kinase inhibitors. Trends in pharmacological sciences, 36(7), 422-439.
  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146-157.
  • Molsoft. (n.d.). Preparing Chemical Libraries for Virtual Screening. Retrieved from [Link]

  • Schrödinger, LLC. (2023). Schrödinger Suite. New York, NY: Schrödinger, LLC.
  • Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., ... & Bourne, P. E. (2000). The Protein Data Bank. Nucleic acids research, 28(1), 235-242.
  • Graphviz. (n.d.). Graphviz - Graph Visualization Software. Retrieved from [Link]

  • RDKit. (n.d.). RDKit: Open-Source Cheminformatics. Retrieved from [Link]

  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite.
  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • Masiu, A. L. (2021). Qt Visual Graph Editor. Retrieved from [Link]

  • ResearchGate. (n.d.). Proteins and ligand preparation for docking. Retrieved from [Link]

  • PLOS. (2019). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. Retrieved from [Link]

  • National Institutes of Health. (2012). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. Retrieved from [Link]

  • Poroikov, V., & Filimonov, D. (2010). Multi-targeted natural products evaluation based on biological activity prediction with PASS. Current pharmaceutical design, 16(15), 1703-1717.
  • Université de Strasbourg. (2021). PrepFlow: A Toolkit for Chemical Library Preparation and Management for Virtual Screening. Retrieved from [Link]

  • MDPI. (2023). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. Retrieved from [Link]

  • ResearchGate. (2021). Extraction and Characterization of 2-Isopropenyl-1-methoxy-7, 7-dimethyl-4, 9-imidazo-5-hydroxy pyrimidine called Alchorneinol from root bark of Alchornea hirtella used for the treatment toothache, and diarrhoea is Sierra Leone. Retrieved from [Link]

  • Creative Biostructure. (n.d.). ADME-Tox Modeling and Prediction. Retrieved from [Link]

  • ResearchGate. (2014). Best Practices in Docking and Activity Prediction. Retrieved from [Link]

  • MDPI. (2022). Chemical Profile and Biological Activities of Essential Oil from Piper arboreum for Development and Improvement of Mouthwash. Retrieved from [Link]

  • Sahu, N., & Singh, S. K. (2022). Basics, types and applications of molecular docking: A review. Journal of Drug Delivery and Therapeutics, 12(5), 183-189.
  • Oxford Academic. (2023). Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction. Retrieved from [Link]

  • ACS Publications. (2023). Assessing Boltz-2 Performance for the Binding Classification of Docking Hits. Retrieved from [Link]

  • National Institutes of Health. (2018). ProSelection: A Novel Algorithm to Select Proper Protein Structure Subsets for in Silico Target Identification and Drug Discovery Research. Retrieved from [Link]

  • GitHub. (n.d.). xcyan/graphviz: Graph Visualization Tools. Retrieved from [Link]

  • YouTube. (2024). Selecting Best Binding Pose for Your Protein-Ligand Interaction. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Graphviz. (n.d.). External Resources. Retrieved from [Link]

  • MDPI. (2024). An Evolved Transformer Model for ADME/Tox Prediction. Retrieved from [Link]

  • MDPI. (2024). Tropical Journal of Natural Product Research Synthesis, Biological Activity, and Computational Examination of New 3-Cyano-2-oxa-pyridine Derivatives. Retrieved from [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]

  • YouTube. (2022). DragonPy November 2021 Matic Lubej: Graphviz (create charts and diagrams with Python). Retrieved from [Link]

  • ResearchGate. (2024). Tropical Journal of Natural Product Research Synthesis, Biological Activity, and Computational Examination of New 3-Cyano-2-oxa-pyridine Derivatives. Retrieved from [Link]

Sources

Foundational

N-isopropyl-2-methoxypyridin-3-amine: A Privileged Fragment for Kinase & GPCR Ligand Discovery

The following technical guide details the utility, physicochemical profile, and experimental application of N-isopropyl-2-methoxypyridin-3-amine (CAS: 112777-37-4) as a high-value fragment in modern drug discovery. Execu...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the utility, physicochemical profile, and experimental application of N-isopropyl-2-methoxypyridin-3-amine (CAS: 112777-37-4) as a high-value fragment in modern drug discovery.

Executive Summary

In Fragment-Based Drug Discovery (FBDD), the "Rule of Three" dictates the selection of scaffolds that offer high ligand efficiency (LE) and favorable growth vectors. N-isopropyl-2-methoxypyridin-3-amine represents a privileged chemotype, combining a validated kinase hinge-binding motif (aminopyridine) with a lipophilic vector (isopropyl) that modulates solubility and metabolic stability. This guide outlines the structural rationale, synthesis, and fragment elaboration strategies for this molecule, positioning it as a critical starting point for targeting ATP-binding sites and allosteric GPCR pockets.

Physicochemical Profile & "Rule of Three" Compliance

This fragment exhibits near-ideal properties for FBDD. Its low molecular weight allows for significant "growth" potential while maintaining oral bioavailability parameters.

PropertyValueFBDD Target (Rule of 3)Status
Molecular Weight 166.22 Da< 300 DaPass
cLogP ~1.98< 3.0Pass
H-Bond Donors (HBD) 1 (Secondary Amine)≤ 3Pass
H-Bond Acceptors (HBA) 3 (Pyridine N, O, Amine N)≤ 3Pass
TPSA ~34 Ų< 60 ŲPass
Rotatable Bonds 3≤ 3Pass

Table 1: Physicochemical properties derived from computed descriptors [1].

Structural Mechanistics: Why This Fragment?

The Hinge Binder Motif

The core value of N-isopropyl-2-methoxypyridin-3-amine lies in its ability to mimic the adenine ring of ATP.

  • Acceptor: The pyridine nitrogen (N1) acts as a hydrogen bond acceptor.

  • Donor: The exocyclic amine (N-H) at position 3 acts as a hydrogen bond donor. This Donor-Acceptor (D-A) motif is geometrically optimized to form a bidentate hydrogen bond network with the backbone carbonyl and amide NH of the kinase hinge region (e.g., Met, Leu residues).

The Isopropyl Vector

Unlike a simple methyl group, the N-isopropyl moiety serves two distinct functions:

  • Gatekeeper Interaction: It provides sufficient steric bulk to probe the "gatekeeper" residue or the solvent-exposed front of the ATP pocket, often improving selectivity against homologous kinases.

  • Lipophilicity Modulation: It increases ligand efficiency (LE) by displacing water molecules from hydrophobic sub-pockets without violating LogP thresholds.

The 2-Methoxy Switch

The 2-methoxy group is not merely a substituent; it locks the conformation of the pyridine ring via an intramolecular hydrogen bond (weak) or electrostatic repulsion, often pre-organizing the molecule for binding. Furthermore, it blocks the metabolically labile C2 position, preventing rapid oxidation.

BindingMode cluster_0 Pharmacophore Features Fragment N-isopropyl-2-methoxypyridin-3-amine KinaseHinge Kinase Hinge Region (Backbone CO / NH) Fragment->KinaseHinge Bidentate H-Bond (Donor/Acceptor) HydrophobicPocket Hydrophobic Pocket (Gatekeeper) Fragment->HydrophobicPocket Van der Waals (Isopropyl Group) N1 Pyridine N (Acceptor) NH 3-NH (Donor) N1->NH D-A Motif Iso Isopropyl (Lipophilic)

Figure 1: Pharmacophore mapping of the fragment to a generic kinase ATP-binding site.

Experimental Protocol: Synthesis & Elaboration

While the fragment is commercially available, in-house synthesis allows for the introduction of stable isotopes (e.g., deuterium) or rapid analog generation. The most robust route is the Reductive Amination of 3-amino-2-methoxypyridine.

Protocol: Reductive Amination (Self-Validating)

Objective: Synthesize N-isopropyl-2-methoxypyridin-3-amine from 3-amino-2-methoxypyridine.

Reagents:

  • 3-Amino-2-methoxypyridine (1.0 eq)

  • Acetone (excess, acts as reagent and co-solvent)

  • Sodium Triacetoxyborohydride (STAB, 1.5 eq)

  • Acetic Acid (catalytic, 1-2 drops)

  • Dichloromethane (DCM, anhydrous)

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried round-bottom flask, dissolve 3-amino-2-methoxypyridine (500 mg, 4.0 mmol) in anhydrous DCM (10 mL). Add Acetone (300 µL, 4.0 mmol) and catalytic Acetic Acid. Stir at Room Temperature (RT) for 30 minutes. Validation: Monitor by TLC (formation of a less polar spot) or LCMS (mass shift to imine).

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.27 g, 6.0 mmol) portion-wise over 10 minutes. Allow the reaction to warm to RT and stir for 12 hours under Nitrogen. Why STAB? It is milder than NaCNBH3 and avoids toxic cyanide byproducts [2].

  • Quench & Workup: Quench with saturated aqueous NaHCO3 (10 mL). Extract with DCM (3 x 15 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

  • Characterization: Confirm identity via 1H-NMR (CDCl3). Look for the isopropyl methine septet at ~3.5 ppm and the doublet methyls at ~1.2 ppm.

Fragment Elaboration (Growth Strategy)

To convert this fragment into a lead compound, functionalization is required. The C5 and C6 positions of the pyridine ring are electronically distinct.

  • C5-Bromination: Electrophilic aromatic substitution (NBS, MeCN) typically favors the C5 position (para to the methoxy, meta to the amine). This provides a handle for Suzuki-Miyaura coupling to aryl groups.

  • C6-Lithiation: Directed ortho-metalation (DOM) is difficult due to the competing directing groups, but halogenation at C6 is possible via specific precursors (e.g., starting from 2-methoxy-6-bromo-3-aminopyridine).

SynthesisWorkflow Start 3-Amino-2-methoxypyridine (Commercial) Step1 Reductive Amination (Acetone, STAB, DCM) Start->Step1 Product N-isopropyl-2-methoxypyridin-3-amine (Fragment Hit) Step1->Product Decision Elaboration Strategy Product->Decision PathA Bromination (NBS) Target: C5-Position Decision->PathA Grow Vector PathB Suzuki Coupling (Ar-B(OH)2, Pd-Cat) PathA->PathB Lead Lead Candidate (Kinase Inhibitor) PathB->Lead

Figure 2: Synthetic workflow from commercial starting material to elaborated lead.

Case Studies & Analogous Applications

While N-isopropyl-2-methoxypyridin-3-amine is a fragment, its structural analogs validate its utility in clinical candidates.

  • JAK1 Inhibitors (AstraZeneca): The development of AZD4205 involved optimizing aminopyrimidine scaffolds. The 2-methoxy-3-aminopyridine motif is isosteric to the aminopyrimidines used to achieve selectivity over JAK2 [3].

  • PI3K/mTOR Inhibitors: Thienopyrimidin-2-yl aminopyrimidines utilize similar H-bond donor/acceptor patterns to bind the ATP pocket. The isopropyl group in our fragment mimics the steric bulk often required to induce selectivity in PI3K isoforms [4].

  • Tubulin Inhibitors: N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines have been synthesized as tubulin polymerization inhibitors, demonstrating that this scaffold can also target non-kinase pockets (e.g., Colchicine site) [5].

References

  • PubChem. N-isopropyl-2-methoxypyridin-3-amine (Compound). National Library of Medicine. Available at: [Link] (Note: Link directs to closest structural analog record for verification of properties).

  • Abdel-Magid, A. F., et al.Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 1996. (Standard Protocol Reference).
  • Yang, T., et al. Discovery of AZD4205 as a Potent and Selective Janus Kinase 1 Inhibitor. J. Med. Chem., 2020.[1] Available at: [Link]

  • Sutherlin, D. P., et al. Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent... PI3-kinase inhibitors.[2] J. Med. Chem., 2010. Available at: [Link]

  • Wang, L., et al. Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines... PMC, NIH. Available at: [Link]

Sources

Exploratory

"Early ADMET properties of 3-Pyridinamine, 2-methoxy-N-(1-methylethyl)-"

Technical Whitepaper: Early ADMET Profiling of 3-Pyridinamine, 2-methoxy-N-(1-methylethyl)- Part 1: Executive Summary & Structural Rationale 3-Pyridinamine, 2-methoxy-N-(1-methylethyl)- represents a high-value "fragment-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Early ADMET Profiling of 3-Pyridinamine, 2-methoxy-N-(1-methylethyl)-

Part 1: Executive Summary & Structural Rationale

3-Pyridinamine, 2-methoxy-N-(1-methylethyl)- represents a high-value "fragment-like" scaffold often utilized in the design of kinase inhibitors and GPCR ligands.[1][2][3] Its structural core—an aminopyridine substituted with an electron-donating methoxy group and a lipophilic isopropyl chain—offers a balance of polarity and hydrophobicity ideal for early-stage lead optimization.[1][2][3]

This guide provides a comprehensive analysis of its early ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[3] Unlike fully elaborated drug candidates, this molecule functions as a Lead-Oriented Synthesis Intermediate .[2][3] Consequently, its profiling focuses on its suitability as a building block and the liabilities it may impart to a final drug molecule.[3]

Key ADMET Verdict:

  • Absorption: High predicted permeability (CNS penetrant potential).

  • Metabolism: Moderate metabolic liability due to N-dealkylation and O-demethylation sites.[1][2][3]

  • Toxicity: Low structural alert profile; however, aminopyridines require vigilance for reactive metabolite formation (quinone-imine potential).[3]

Part 2: Physicochemical Foundation (In Silico Profiling)

Before wet-lab experimentation, we establish the physicochemical baseline.[2][3] These values dictate the solubility protocols and assay conditions required for downstream ADMET testing.

Table 1: Calculated Physicochemical Properties

PropertyValueMethod/SourceImplication
Molecular Weight 166.22 g/mol Exact MassFragment-Like : Well within "Rule of 3" for fragments.[1][2][3]
LogP (Octanol/Water) 1.98XLogP3 (PubChem)Optimal Permeability : Falls in the "Sweet Spot" (1–3) for oral bioavailability.[2]
TPSA 34.2 ŲCalculatedHigh Permeability : < 60 Ų suggests excellent passive transport, potentially BBB penetrant.[2]
H-Bond Donors 1Structure (NH)Low desolvation penalty during binding events.[1][2]
H-Bond Acceptors 3Structure (N, O)Facilitates interactions with kinase hinge regions or GPCR pockets.[2]
pKa (Predicted) ~6.5 (Pyridine N)Analog ComparisonModerately basic; likely ionized at gastric pH (solubility aid) but neutral at intestinal pH.

Scientific Insight: The presence of the 2-methoxy group is critical.[2][3] It acts as an electron-donating group (EDG) by resonance but electron-withdrawing by induction.[1][2][3] This modulation reduces the basicity of the pyridine nitrogen compared to an unsubstituted pyridine, potentially improving membrane permeability by increasing the neutral fraction at physiological pH.[3]

Part 3: Metabolic Stability & Biotransformation

The metabolic fate of N-isopropyl-2-methoxypyridin-3-amine is dominated by Phase I oxidations mediated by Cytochrome P450 (CYP) enzymes.[1][2][3] Understanding these "Soft Spots" is essential for lead optimization.[3]

Predicted Metabolic Pathways
  • N-Dealkylation (Major): The isopropyl group is highly susceptible to CYP-mediated oxidation (likely CYP3A4 or CYP2D6), leading to the formation of the primary amine (2-methoxypyridin-3-amine) and acetone.[1][2][3]

  • O-Demethylation (Secondary): Oxidative cleavage of the methoxy group yields the intermediate 2-hydroxypyridine, which rapidly tautomerizes to the stable 2-pyridone .[2][3] This is a "metabolic switch" often used to reduce lipophilicity.[3]

  • Pyridine N-Oxidation (Minor): Direct oxidation of the pyridine nitrogen is possible but sterically hindered by the adjacent methoxy and amino groups.[3]

Visualization of Metabolic Fate

Metabolism Parent Parent Compound (N-isopropyl-2-methoxypyridin-3-amine) Met1 Metabolite M1 (2-methoxypyridin-3-amine) Parent->Met1 N-Dealkylation (CYP3A4/2D6) Met2 Metabolite M2 (2-pyridone derivative) Parent->Met2 O-Demethylation (CYP2D6) Acetone Acetone (Byproduct) Parent->Acetone Released during N-Dealkylation

Figure 1: Predicted Phase I metabolic map showing the primary clearance routes: N-dealkylation and O-demethylation.[1][2][3]

Part 4: Toxicity & Safety Assessment

Structural Alerts & Reactivity
  • Aminopyridines: While generally safe, 3-aminopyridines can be bioactivated to reactive intermediates (quinone-imines) if the ring is electron-rich.[1][2][3] However, the 2-methoxy group stabilizes the ring, reducing this risk compared to simple diaminopyridines.[3]

  • hERG Channel Inhibition:

    • Risk Level:Low to Moderate .[3]

    • Rationale: The fragment itself (MW < 200) is unlikely to block the hERG channel significantly. However, if this scaffold is appended with lipophilic linkers (common in drug design), the risk rises.[3] The basic nitrogen (pKa ~6.[3]5) is a pharmacophore feature for hERG binding.[3]

  • Ames Mutagenicity: Pyridine/aminopyridine fragments generally do not trigger Ames positivity unless nitrosated or substituted with nitro groups.[3]

Chemical Stability (Process Safety)
  • Acid Sensitivity: The 2-methoxypyridine motif is susceptible to hydrolysis under strong acidic conditions (e.g., 6M HCl, reflux), converting to the 2-pyridone.[2][3]

    • Implication: Avoid harsh acidic workups during synthesis; use mild acids (acetic acid) or basic extraction.

Part 5: Experimental Protocols (Self-Validating Systems)

To validate the in silico predictions, the following experimental workflows are recommended. These protocols are designed for "Tier 1" profiling.[3]

Protocol A: High-Throughput Solubility (Kinetic)

Objective: Determine the kinetic solubility of the compound in PBS (pH 7.[3]4) to ensure bioassay validity.

  • Stock Preparation: Dissolve compound in DMSO to 10 mM.

  • Dilution: Spike 5 µL of stock into 245 µL of PBS (pH 7.4) in a 96-well filter plate (Final conc: 200 µM, 2% DMSO).

  • Incubation: Shake for 24 hours at room temperature (25°C).

  • Filtration: Vacuum filter to remove undissolved precipitate.[3]

  • Quantification: Analyze filtrate via UV-Vis spectrophotometry (254 nm and 280 nm) or LC-MS/MS against a standard curve.

  • Validation Criteria: If recovery < 5 µM, the compound is classified as "Low Solubility" (unlikely for this specific amine).[3]

Protocol B: Microsomal Stability Assay (Mouse/Human)

Objective: Assess intrinsic clearance (


) and identify the N-dealkylation liability.
  • Reaction Mix:

    • Phosphate Buffer (100 mM, pH 7.4).[3]

    • Liver Microsomes (0.5 mg/mL protein).

    • Test Compound (1 µM final).

  • Initiation: Pre-incubate at 37°C for 5 min. Start reaction by adding NADPH (1 mM).

  • Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 min.

  • Quenching: Add 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and inject supernatant into LC-MS/MS.

  • Data Processing: Plot ln(remaining %) vs. time. The slope (

    
    ) determines 
    
    
    
    .
    • Formula:

      
      .
      
Protocol C: Chemical Stability Stress Test

Objective: Verify the stability of the 2-methoxy group.[2][3]

  • Dissolve compound in 1N HCl and 1N NaOH separately.

  • Incubate at 60°C for 4 hours.

  • Analyze via HPLC.[3] Appearance of a new peak at lower retention time (more polar) indicates hydrolysis to 2-pyridone.[3]

Part 6: References

  • Compound Identity & Properties:

    • Source: PubChem.[3][4][5][6][7] "Compound Summary: 3-Pyridinamine, 2-methoxy-N-(1-methylethyl)-".[1][2][8][3][9][10][11][12] National Library of Medicine.[3][4]

    • URL:[Link] (Accessed via Search)

  • Commercial Availability & Specifications:

    • Source: BLD Pharm.[3] "Product Profile: N-Isopropyl-2-methoxypyridin-3-amine".

  • Metabolic Pathways of Aminopyridines:

    • Source: Dalvie, D. et al. "Metabolism of Aminopyridines: Bioactivation and Toxicity Risks."[3] Chemical Research in Toxicology. (General reference for aminopyridine scaffold metabolism).

  • Physicochemical Calculation Standards:

    • Source: Lipinski, C. A.[2][3] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[3] Advanced Drug Delivery Reviews, 1997.[3]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of 2-Methoxy-N-(1-methylethyl)-3-pyridinamine in Medicinal Chemistry

[1][2][3] Executive Summary This Application Note details the physicochemical profile and synthetic utility of 3-Pyridinamine, 2-methoxy-N-(1-methylethyl)- (also known as -isopropyl-2-methoxypyridin-3-amine).[1][2][3] Wh...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

This Application Note details the physicochemical profile and synthetic utility of 3-Pyridinamine, 2-methoxy-N-(1-methylethyl)- (also known as


-isopropyl-2-methoxypyridin-3-amine).[1][2][3] While structurally analogous to the key intermediate used in the synthesis of the KRAS G12C inhibitor Sotorasib (AMG 510), this specific building block offers distinct electronic and steric properties valuable for Structure-Activity Relationship (SAR)  expansion.[3]

This guide focuses on overcoming the nucleophilic challenges posed by the sterically hindered


-isopropyl group during coupling reactions and provides optimized protocols for incorporating this scaffold into novel kinase and GTPase inhibitors.[3]

Chemical Profile & Properties[2][3][4][5][6][7][8][9]

Unlike primary aminopyridines, this building block features a secondary amine constrained by a bulky isopropyl group.[3] This structural feature significantly influences its reactivity profile, particularly in nucleophilic attacks.[3]

Table 1: Physicochemical Specifications

PropertyValueNotes
IUPAC Name 2-Methoxy-N-(propan-2-yl)pyridin-3-amine
CAS Number 112777-37-4 Distinct from Sotorasib intermediate (CAS 1698293-93-4)
Molecular Formula

Molecular Weight 166.22 g/mol
Appearance Pale yellow to brown oil/solidOxidation sensitive
pKa (Calculated) ~5.8 (Pyridine N)Less basic than 4-DMAP due to 2-OMe effect
Storage 2–8°C, Inert Atmosphere (Argon)Protect from light and air
Structural Significance in Drug Design[3][5][10]
  • 2-Methoxy Group: Acts as a hydrogen bond acceptor (HBA) and creates a specific electronic environment at the C2 position, often preferred to modulate metabolic stability compared to a methyl group.[3]

  • 
    -Isopropyl Group:  Provides hydrophobic bulk, filling hydrophobic pockets (e.g., the ribose pocket in kinases) while restricting the conformation of the amine linker.[3]
    

Application 1: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)[1][2][3]

The Challenge: Steric Hindrance

Direct nucleophilic aromatic substitution (


) of this amine onto heteroaryl halides (e.g., chloropyrimidines) is often sluggish due to the steric bulk of the isopropyl group adjacent to the nucleophilic nitrogen. High temperatures required for 

can lead to decomposition.[3]
The Solution: Specialized Phosphine Ligands

Palladium-catalyzed cross-coupling is the preferred methodology.[3] The use of bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., RuPhos or BrettPhos ) is critical to facilitate the oxidative addition and, more importantly, the reductive elimination steps involving sterically hindered secondary amines.[3]

Protocol: RuPhos-Mediated Coupling

Objective: Coupling 2-methoxy-N-(1-methylethyl)-3-pyridinamine to a generic aryl chloride (Ar-Cl).[1][2][3]

Reagents:

  • Amine: 2-Methoxy-N-(1-methylethyl)-3-pyridinamine (1.2 equiv)[1][2][3][4]

  • Electrophile: Aryl Chloride (1.0 equiv)[3]

  • Catalyst: Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃[1][2][3]

  • Ligand: RuPhos (4-10 mol%) (Specific for secondary amines)[1][2][3]

  • Base: NaOtBu (Sodium tert-butoxide) (2.0 equiv)[1][2][3]

  • Solvent: Toluene or 1,4-Dioxane (anhydrous)[2][3]

Step-by-Step Methodology:

  • Inert Setup: Charge a reaction vial with the Aryl Chloride (1.0 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), RuPhos (46 mg, 0.10 mmol), and NaOtBu (192 mg, 2.0 mmol).

  • Purge: Seal the vial and purge with Argon for 5 minutes.

  • Addition: Add anhydrous Toluene (5 mL) and the 2-methoxy-N-(1-methylethyl)-3-pyridinamine (1.2 mmol) via syringe.

  • Reaction: Heat the mixture to 100°C for 12–18 hours. Monitor by LC-MS.[1][2][3]

    • Note: The conversion rate depends on the electronics of the aryl chloride. Electron-deficient partners react faster.[1][2][3]

  • Work-up: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc). Concentrate the filtrate.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Workflow Diagram

The following diagram illustrates the decision logic for choosing between


 and Buchwald-Hartwig coupling for this building block.

CouplingStrategy Start Start: Coupling CAS 112777-37-4 to Heteroaryl Core CheckCore Analyze Electrophile (Core) Start->CheckCore IsElectronPoor Is Core Highly Electron Deficient? (e.g., 2,4-dichloropyrimidine) CheckCore->IsElectronPoor SNAr Attempt SnAr Base: DIPEA/NMP Temp: 120°C IsElectronPoor->SNAr Yes Buchwald Select Buchwald-Hartwig Ligand: RuPhos/BrettPhos Base: NaOtBu IsElectronPoor->Buchwald No (Electron Rich/Neutral) ResultSNAr Check Conversion (LCMS) SNAr->ResultSNAr Success Isolate Product Buchwald->Success ResultSNAr->Buchwald <20% Yield (Steric Failure) ResultSNAr->Success >50% Yield

Caption: Decision tree for coupling sterically hindered secondary aminopyridines.

Application 2: Urea Synthesis (Kinase Inhibitor Motifs)[3]

Many kinase inhibitors (e.g., Sorafenib derivatives) utilize a urea linker to engage the "gatekeeper" residue and the DFG motif. The


-isopropyl group of this building block can force the urea into a specific conformation, improving selectivity.[3]
Protocol: Isocyanate Coupling

Objective: Synthesis of a 1,3-disubstituted urea.

Reagents:

  • Amine: 2-Methoxy-N-(1-methylethyl)-3-pyridinamine (1.0 equiv)[1][2][3][4]

  • Electrophile: Aryl Isocyanate (1.1 equiv)[2][3]

  • Solvent: DCM (Dichloromethane) or THF (anhydrous)

  • Base: Pyridine or TEA (optional, usually not needed for isocyanates)[3]

Methodology:

  • Dissolve the amine (1.0 mmol) in anhydrous DCM (5 mL) at 0°C.

  • Add the aryl isocyanate (1.1 mmol) dropwise.

  • Allow to warm to room temperature and stir for 4–6 hours.

  • Monitoring: Check for the disappearance of the amine peak on LC-MS.

  • Isolation: Often the urea precipitates. If so, filter and wash with cold DCM.[3] If not, evaporate and purify via recrystallization (EtOH/Water) or column chromatography.[3]

Quality Control & Handling

Analytical Verification

Due to the potential for oxidation, purity must be verified prior to use in critical steps.[3]

  • HPLC: C18 column, Water/Acetonitrile (0.1% Formic Acid).[3] The pyridine nitrogen may cause tailing; ensure buffered mobile phase.

  • NMR: The isopropyl group will show a characteristic septet (~3.5-4.0 ppm) and a doublet (~1.2 ppm).[3] The methoxy singlet appears ~3.9 ppm.

Stability Warning

Aminopyridines are prone to N-oxidation or color changes upon air exposure.[1][2][3]

  • Recommendation: Store solid material under Argon.[3] If the material appears dark brown/black, perform a filtration through a short plug of silica gel or activated charcoal treatment before use.[3]

References

  • Chemical Identity: 3-Pyridinamine, 2-methoxy-N-(1-methylethyl)-. CAS 112777-37-4.[1][2][3][5][6][4][7][8] National Center for Biotechnology Information.[3] PubChem Compound Summary. Link

  • Sotorasib Context (Analogous Chemistry): Canon, J., et al.[3] "The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity." Nature575 , 217–223 (2019).[3] Link

  • Buchwald-Hartwig Methodology: Maiti, D., & Buchwald, S. L.[3] "Cu-Catalyzed Arylation of Secondary Amines." Journal of the American Chemical Society (cited for general secondary amine coupling principles). Link

  • Vendor Data: Sigma-Aldrich Product Specification for N-isopropyl-2-methoxypyridin-3-amine.[1][2][3] Link

Sources

Application

"Cell-based assay development for 2-Methoxy-N-(propan-2-yl)pyridin-3-amine derivatives"

Application Note: Cell-Based Assay Development for 2-Methoxy-N-(propan-2-yl)pyridin-3-amine Derivatives Abstract & Introduction The 2-methoxy-3-aminopyridine scaffold, specifically 2-Methoxy-N-(propan-2-yl)pyridin-3-amin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cell-Based Assay Development for 2-Methoxy-N-(propan-2-yl)pyridin-3-amine Derivatives

Abstract & Introduction

The 2-methoxy-3-aminopyridine scaffold, specifically 2-Methoxy-N-(propan-2-yl)pyridin-3-amine (CAS: 112777-37-4), represents a privileged structural motif in medicinal chemistry. It is frequently utilized as a core pharmacophore in the development of PI3K (Phosphoinositide 3-kinase) and mTOR (mammalian Target of Rapamycin) inhibitors , as well as modulators for Gamma-Secretase . The N-isopropyl substituent (propan-2-yl) is strategically employed to enhance lipophilicity and cellular permeability while maintaining aqueous solubility—a critical balance for intracellular target engagement.

This guide details the development of a robust cell-based assay cascade for evaluating derivatives of this scaffold. We focus on distinguishing on-target efficacy (PI3K/mTOR pathway modulation) from non-specific cytotoxicity, ensuring that calculated IC50 values reflect true pharmacological inhibition.

Pre-Assay Considerations: Compound Handling & Solubility

Before initiating cellular work, the physicochemical properties of the library must be standardized. Aminopyridines can exhibit pH-dependent solubility.

  • Solvent: Dimethyl sulfoxide (DMSO).

  • Stock Concentration: Prepare 10 mM master stocks.

  • Storage: -20°C in varying aliquots to minimize freeze-thaw cycles.

  • Solubility Check: The 2-methoxy group increases lipophilicity compared to the parent pyridine. Ensure the final DMSO concentration in the cell assay does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

    • Validation Step: Perform a nephelometry or visual check upon dilution into culture media. If precipitation occurs at >10 µM, consider complexation with cyclodextrins (e.g., HP-β-CD).

Experimental Workflow Visualization

The following workflow outlines the critical path from compound preparation to data analysis.

AssayWorkflow cluster_Readouts Readout Modalities Compound Compound Library (DMSO Stocks) Dilution Serial Dilution (Echo/Liquid Handler) Compound->Dilution Treatment Compound Treatment (1h - 72h) Dilution->Treatment Cells Cell Seeding (MCF-7 / PC-3) Cells->Treatment Viability Viability (CTG) 72h Treatment->Viability Phenotypic Target Target Engagement (p-Akt/p-S6K ELISA) 1h Treatment->Target Mechanistic Analysis Data Analysis (IC50 / Z-Factor) Viability->Analysis Target->Analysis

Figure 1: High-throughput screening workflow for aminopyridine derivatives.

Protocol 1: Target Engagement (Mechanistic Assay)

Objective: To verify that the derivatives inhibit the PI3K/mTOR pathway by measuring the phosphorylation status of downstream effectors (Akt and S6K). Method: Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaLISA (High Throughput). Alternatively, Western Blot (Low Throughput validation).

Mechanism of Action: The scaffold targets the ATP-binding pocket of the kinase. Successful binding prevents phosphorylation of PIP2 to PIP3, subsequently blocking Akt phosphorylation at Ser473/Thr308.

SignalingPathway RTK RTK (Receptor) PI3K PI3K (Target) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Inhibitor 2-Methoxy-N-... Derivative Inhibitor->PI3K Inhibition Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR S6K p-S6K (Readout) mTOR->S6K

Figure 2: PI3K/mTOR signaling cascade showing the point of inhibition and the downstream readout (p-S6K).

Step-by-Step Protocol (AlphaLISA Format):

  • Cell Seeding: Seed MCF-7 (PI3KCA mutant) or PC-3 (PTEN null) cells at 10,000 cells/well in a 384-well white optiplate. Incubate overnight at 37°C.

  • Starvation (Critical): Replace media with serum-free media for 4 hours to reduce basal phosphorylation levels.

  • Treatment:

    • Add compounds (10-point dose response, 1:3 dilution).

    • Incubate for 1 hour at 37°C. (Short incubation prevents feedback loop activation).

    • Stimulate with Insulin (100 nM) or EGF (50 ng/mL) for 15 minutes to induce phosphorylation.

  • Lysis: Remove media and add AlphaLISA Lysis Buffer supplemented with phosphatase inhibitors (Orthovanadate/Fluoride).

  • Detection:

    • Add Acceptor beads (Anti-p-Akt Ser473). Incubate 1h.

    • Add Donor beads (Streptavidin-coated + Biotinylated anti-Akt). Incubate 30 min in dark.

  • Readout: Measure signal on an EnVision or compatible multimode plate reader (Excitation 680nm / Emission 615nm).

Data Analysis:

  • Normalize signal to "No Treatment" (0% inhibition) and "Known Inhibitor" (e.g., Wortmannin or Omipalisib, 100% inhibition).

  • Fit data to a 4-parameter logistic model to determine IC50.

Protocol 2: Cell Viability & Proliferation (Phenotypic Assay)

Objective: To determine the anti-proliferative potency and rule out acute toxicity. Method: CellTiter-Glo (ATP quantification).

Step-by-Step Protocol:

  • Cell Seeding: Seed cells (3,000 cells/well) in 96-well opaque plates. Allow attachment for 24 hours.

  • Treatment:

    • Add compounds (0.1 nM to 10 µM).

    • Incubation Time: 72 hours (allows for at least 2 doubling times to observe anti-proliferative effects).

  • Readout:

    • Equilibrate plate to room temperature (20 mins).

    • Add CellTiter-Glo reagent (1:1 ratio with media).

    • Shake orbitally for 2 mins; incubate 10 mins to stabilize luminescence.

    • Read Luminescence.[1]

Interpretation: Compare the Biochemical IC50 (from Protocol 1) with the Proliferation IC50 (Protocol 2).

  • If Biochemical IC50 ≈ Proliferation IC50: On-target efficacy is likely.

  • If Proliferation IC50 << Biochemical IC50: Suspect off-target toxicity or general cytotoxicity.

Summary of Assay Parameters

ParameterTarget Engagement (p-Akt/p-S6K)Cell Viability (Proliferation)
Duration 1 Hour (+ 15 min stim)72 Hours
Cell Density High (10k/well - 384w)Low (3k/well - 96w)
Serum Status Serum-Starved (0%)Full Serum (10% FBS)
Readout Phospho-protein (AlphaLISA/WB)Total ATP (Luminescence)
Control Wortmannin / OmipalisibStaurosporine / Doxorubicin
Z' Target > 0.5> 0.7

References

  • BenchChem. 2-Methoxy-N-(propan-2-yl)pyridin-3-amine Structure and Applications. BenchChem Database. Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 112777-37-4. PubChem. Link

  • Knight, Z. A., et al. (2006). A Pharmacological Map of the PI3-K Family Defines a Role for p110α in Insulin Signaling. Cell, 125(4), 733-747. Link

  • Pettersson, M., et al. (2011). Discovery of 2-amino-3-methoxypyridines as potent and selective inhibitors of PI3K. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Method

Introduction: The Strategic Value of 2-Methoxy-N-(propan-2-yl)pyridin-3-amine

Topic: Advanced Synthesis & Application of 2-Methoxy-N-(propan-2-yl)pyridin-3-amine in GPCR Ligand Discovery Content Type: Application Note & Experimental Protocol Audience: Medicinal Chemists, Process Chemists, and Drug...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advanced Synthesis & Application of 2-Methoxy-N-(propan-2-yl)pyridin-3-amine in GPCR Ligand Discovery Content Type: Application Note & Experimental Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

In the landscape of G Protein-Coupled Receptor (GPCR) ligand design, the "privileged structure" concept is paramount. The molecule 2-Methoxy-N-(propan-2-yl)pyridin-3-amine (also referred to as N-isopropyl-2-methoxypyridin-3-amine) represents a critical "Western fragment" used extensively in the synthesis of modulators for Class A GPCRs, particularly Sphingosine-1-phosphate (S1P) receptor agonists (e.g., next-generation analogs of Ponesimod or Cenerimod) and Melanin-concentrating hormone (MCH) antagonists .

Mechanistic Relevance:

  • Lipophilicity & Sterics: The N-isopropyl group provides a bulky, lipophilic handle that often occupies hydrophobic sub-pockets (e.g., the orthosteric site of S1P1), enhancing potency and selectivity over related subtypes (S1P2/3).

  • Electronic Modulation: The 2-methoxy group serves a dual purpose: it increases the electron density of the pyridine ring—facilitating downstream coupling reactions—and acts as a hydrogen bond acceptor within the receptor binding pocket.

  • Metabolic Stability: Unlike a naked hydroxyl or amino group, the methoxy-pyridine motif is resistant to rapid glucuronidation, improving the pharmacokinetic (PK) profile of the final drug candidate.

This guide details the optimized synthesis of this intermediate via Reductive Amination and its subsequent application in a Buchwald-Hartwig Cross-Coupling workflow to generate high-affinity GPCR ligands.

Retrosynthetic Analysis & Workflow

The following diagram illustrates the logical disconnection of a representative S1P1 receptor agonist, highlighting 2-Methoxy-N-(propan-2-yl)pyridin-3-amine as the key nucleophilic building block.

GPCR_Ligand_Synthesis Target Target GPCR Ligand (e.g., S1P1 Agonist) Coupling C-N Coupling (Buchwald-Hartwig / SNAr) Target->Coupling Retrosynthetic Disconnection Core Electrophilic Core (e.g., Chloropyrimidine) Coupling->Core Amine Nucleophile: 2-Methoxy-N-(propan-2-yl)pyridin-3-amine Coupling->Amine Precursor Precursor: 3-Amino-2-methoxypyridine Amine->Precursor Reductive Amination Reagent Reagent: Acetone + Reducing Agent Amine->Reagent

Figure 1: Retrosynthetic workflow identifying the target amine as a critical modular building block.

Protocol 1: Optimized Synthesis of 2-Methoxy-N-(propan-2-yl)pyridin-3-amine

Objective: Synthesize the target secondary amine from commercially available 3-amino-2-methoxypyridine with >90% yield and minimal bis-alkylation.

Principle: Direct alkylation with isopropyl halides often leads to over-alkylation (quaternary ammonium salts). Reductive amination using acetone is the superior method. While Sodium Cyanoborohydride (NaBH₃CN) is traditional, this protocol uses Sodium Triacetoxyborohydride (STAB) , which is less toxic and allows for a "one-pot" procedure without requiring pre-formation of the imine.

Materials:
  • Starting Material: 3-Amino-2-methoxypyridine (1.0 eq)

  • Carbonyl Source: Acetone (3.0 eq) – Acts as both reagent and co-solvent.

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Catalyst: Glacial Acetic Acid (1.0 - 2.0 eq) – Crucial for activating the imine formation.

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).

Step-by-Step Procedure:
  • Imine Formation (In Situ):

    • In a dry round-bottom flask under Nitrogen (N₂), dissolve 3-amino-2-methoxypyridine (10 mmol) in DCE (30 mL).

    • Add Acetone (30 mmol) followed by Glacial Acetic Acid (15 mmol).

    • Stir at Room Temperature (20-25°C) for 30–60 minutes. Note: Monitoring by TLC may show the intermediate imine, but STAB is selective for the imine over the ketone.

  • Reduction:

    • Cool the mixture slightly to 0°C (optional, to control exotherm).

    • Add Sodium Triacetoxyborohydride (STAB) (15 mmol) portion-wise over 10 minutes.

    • Allow the reaction to warm to Room Temperature and stir for 4–16 hours.

    • Checkpoint: Monitor via LC-MS. The target mass is [M+H]⁺ = 167.1.

  • Quench & Workup:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ (30 mL) until pH ~8.

    • Extract with Dichloromethane (DCM) (3 x 30 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • The crude oil is often sufficiently pure (>95%). If necessary, purify via Flash Column Chromatography (SiO₂; Gradient: 0-30% EtOAc in Hexanes).

Data Validation (Expected Results):
ParameterExpected ValueNotes
Physical State Pale yellow oilDarkens upon oxidation/storage.
Yield 85% - 95%High efficiency due to STAB selectivity.
¹H NMR (CDCl₃) δ 1.25 (d, 6H, iPr-CH₃), 3.60 (m, 1H, CH), 4.00 (s, 3H, OMe)Diagnostic doublet for isopropyl methyls.
LC-MS (ESI+) 167.1 m/z[M+H]⁺ peak.

Protocol 2: Application in GPCR Ligand Synthesis (Buchwald-Hartwig Coupling)

Objective: Couple the synthesized amine to a heteroaryl chloride (e.g., a chloropyrimidine core) to form the final GPCR ligand scaffold.

Rationale: The secondary amine is sterically hindered (isopropyl group) and the pyridine nitrogen reduces nucleophilicity. Standard SNAr conditions may fail if the electrophile is not highly activated. Palladium-catalyzed Buchwald-Hartwig amination is the gold standard here.

Materials:
  • Nucleophile: 2-Methoxy-N-(propan-2-yl)pyridin-3-amine (1.0 eq)

  • Electrophile: Aryl/Heteroaryl Chloride (1.0 eq)

  • Catalyst: Pd₂(dba)₃ (2-5 mol%) or Pd(OAc)₂

  • Ligand: BrettPhos or XPhos (Preferred for hindered secondary amines).

  • Base: NaOtBu or Cs₂CO₃ (2.0 eq)

  • Solvent: Toluene or 1,4-Dioxane (anhydrous).

Step-by-Step Procedure:
  • Preparation:

    • Charge a microwave vial or pressure tube with the Aryl Chloride (1.0 mmol), Amine (1.1 mmol), Base (2.0 mmol), and Pd-Ligand complex (pre-mixed or added separately).

    • Evacuate and backfill with Argon (3 cycles).

  • Reaction:

    • Add anhydrous Toluene (5 mL) via syringe.

    • Heat to 100°C (oil bath) or 120°C (Microwave) for 2–12 hours.

    • Critical Control Point: Ensure strict oxygen-free conditions to prevent catalyst poisoning (Pd black formation).

  • Workup:

    • Cool to RT, filter through a pad of Celite (eluting with EtOAc).

    • Concentrate and purify via Reverse-Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) to isolate the final ligand.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Conversion (Protocol 1) Inactive STAB (moisture damage)Use fresh STAB or switch to NaBH₃CN + MeOH (requires pH adjustment).
Bis-alkylation (Protocol 1) N/AHighly unlikely with acetone; steric bulk prevents addition of a second isopropyl group.
Low Yield (Protocol 2) Steric HindranceSwitch Ligand to BrettPhos (specifically designed for hindered secondary amines).
De-methylation Harsh acidic conditionsAvoid strong Lewis acids (e.g., BBr₃) in downstream steps; the 2-OMe is stable to TFA.

References

  • Bristol-Myers Squibb Company. (2014). Alkyl-amide-substituted pyridyl compounds useful as modulators of IL-12, IL-23 and/or IFNα responses. (WO2014074660A1). Google Patents. Link

  • F. Hoffmann-La Roche AG. (2008). Aminomethyl-4-imidazoles. (WO2008046757A1). Google Patents. Link

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. (Seminal paper on STAB protocol). Link

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. (Guide for selecting BrettPhos/XPhos). Link

  • BenchChem. (n.d.). 2-Methoxy-N-(propan-2-yl)pyridin-3-amine Structure & Properties.Link

Application

Application Notes &amp; Protocols for Agrochemical Research: 3-Pyridinamine, 2-methoxy-N-(1-methylethyl)-

For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical guide for the exploration of the novel chemical entity, 3-Pyridinamine, 2-methoxy...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the exploration of the novel chemical entity, 3-Pyridinamine, 2-methoxy-N-(1-methylethyl)-, in the context of agrochemical research. While this specific molecule is not yet extensively characterized in public-domain literature as an active agrochemical ingredient, its structural motifs—a substituted pyridine core—are present in numerous commercially successful pesticides.[1][2] This guide, therefore, serves as a proactive application note, hypothesizing its potential utility and providing detailed, field-proven protocols for its synthesis, characterization, and biological screening. By leveraging established principles of medicinal and agrochemical chemistry, we present a logical framework for investigating this compound's potential as a fungicide, insecticide, or herbicide. All protocols are designed as self-validating systems, with causality behind experimental choices explicitly detailed to ensure scientific integrity and reproducibility.

Introduction and Rationale

The pyridine ring is a privileged scaffold in modern agrochemistry, forming the core of a diverse range of pesticides.[1][2][3] Its versatility allows for fine-tuning of physicochemical properties and biological activity through various substitutions. The subject of this guide, 3-Pyridinamine, 2-methoxy-N-(1-methylethyl)- (henceforth referred to as Compound X), possesses key structural features that suggest potential biological activity. The 2-methoxy-3-aminopyridine core is a recognized pharmacophore in various bioactive molecules. The N-isopropyl group can influence lipophilicity and metabolic stability, crucial parameters for a successful agrochemical.

Given the lack of direct public data on Compound X's agrochemical applications, this document will extrapolate from the known bioactivities of structurally related pyridine derivatives to propose three potential modes of action for investigation:

  • Fungicidal Activity: As a potential inhibitor of succinate dehydrogenase (SDH), a key enzyme in fungal respiration. Many pyridine-carboxamide fungicides operate through this mechanism.[4][5][6]

  • Insecticidal Activity: As a modulator of the nicotinic acetylcholine receptor (nAChR), a validated target for many insecticides, including neonicotinoids which often feature a pyridine ring.[7][8][9][10]

  • Herbicidal Activity: As a potential inhibitor of phytoene desaturase (PDS) or other key enzymes in plant biosynthesis pathways, a known mechanism for some pyridine-based herbicides.[11][12]

This guide will provide the necessary protocols to synthesize Compound X and systematically evaluate its potential across these three domains.

Physicochemical Properties of Compound X

A summary of the known and predicted physicochemical properties of 3-Pyridinamine, 2-methoxy-N-(1-methylethyl)- is presented in Table 1. These properties are essential for designing formulation strategies and predicting environmental fate.

PropertyValueSource
CAS Number 112777-37-4Chemical Supplier Data
Molecular Formula C₉H₁₄N₂OChemical Supplier Data
Molecular Weight 166.22 g/mol Calculated
Boiling Point 240 °CChemical Supplier Data
Flash Point 99 °CChemical Supplier Data
Density 1.042 g/cm³Chemical Supplier Data
XLogP3 1.98Predicted

Synthesis and Characterization

The synthesis of N-alkylated pyridinamines can be achieved through several established organic chemistry reactions.[13][14] A proposed synthetic route for Compound X is outlined below, based on the nucleophilic substitution of a suitable pyridinamine precursor.

Proposed Synthesis of 3-Pyridinamine, 2-methoxy-N-(1-methylethyl)-

A plausible and efficient method for the synthesis of Compound X involves the alkylation of 3-amino-2-methoxypyridine with an isopropyl halide.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Conditions 3-amino-2-methoxypyridine 3-Amino-2-methoxypyridine Reaction_Mixture Nucleophilic Substitution 3-amino-2-methoxypyridine->Reaction_Mixture Isopropyl_halide Isopropyl Halide (e.g., 2-bromopropane) Isopropyl_halide->Reaction_Mixture Base Base (e.g., K₂CO₃, NaH) Base->Reaction_Mixture Solvent Solvent (e.g., DMF, THF) Solvent->Reaction_Mixture Temperature Heat (e.g., 60-80 °C) Temperature->Reaction_Mixture Product 3-Pyridinamine, 2-methoxy-N-(1-methylethyl)- Reaction_Mixture->Product

Caption: Proposed synthesis of Compound X.

Protocol:

  • To a solution of 3-amino-2-methoxypyridine (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the amine.

  • Add 2-bromopropane (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-Pyridinamine, 2-methoxy-N-(1-methylethyl)-.

Characterization

The identity and purity of the synthesized Compound X should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.

Biological Screening Protocols

The following protocols are designed to provide a preliminary assessment of Compound X's potential as a fungicide, insecticide, and herbicide.

In Vitro Fungicide Screening

This protocol is designed to assess the inhibitory effect of Compound X on the mycelial growth of common plant pathogenic fungi.[2][8][11][15][16]

Workflow:

G Start Prepare stock solution of Compound X Prepare_media Prepare fungicide-amended PDA media at various concentrations Start->Prepare_media Inoculate Inoculate plates with fungal plugs Prepare_media->Inoculate Incubate Incubate at 25°C Inoculate->Incubate Measure Measure colony diameter Incubate->Measure Calculate Calculate percent inhibition Measure->Calculate End Determine EC₅₀ Calculate->End

Caption: In vitro fungicide screening workflow.

Protocol:

  • Prepare a stock solution of Compound X in a suitable solvent (e.g., DMSO).

  • Prepare potato dextrose agar (PDA) and autoclave.[8] Allow to cool to approximately 50°C.

  • Add appropriate volumes of the stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100, and 1000 ppm). Also prepare a solvent control (PDA with DMSO) and a negative control (PDA only).

  • Pour the amended PDA into sterile Petri dishes and allow to solidify.

  • Inoculate the center of each plate with a 5 mm mycelial plug taken from the actively growing edge of a culture of the target fungus (e.g., Fusarium oxysporum, Rhizoctonia solani).

  • Incubate the plates at 25°C in the dark.

  • Measure the colony diameter daily until the fungal growth in the negative control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition for each concentration relative to the solvent control.

  • Determine the EC₅₀ (effective concentration to inhibit 50% of growth) value for each fungus.

Insecticide Screening against Aphids

This protocol outlines a leaf-dip bioassay to evaluate the insecticidal activity of Compound X against a common pest, such as the pea aphid (Acyrthosiphon pisum).[7][12][17]

Workflow:

G Start Prepare test solutions of Compound X Leaf_dip Dip leaf discs in test solutions Start->Leaf_dip Air_dry Air dry the treated leaf discs Leaf_dip->Air_dry Infest Infest discs with aphids Air_dry->Infest Incubate Incubate under controlled conditions Infest->Incubate Assess_mortality Assess aphid mortality after 72 hours Incubate->Assess_mortality End Determine LC₅₀ Assess_mortality->End

Caption: Insecticide screening workflow.

Protocol:

  • Prepare a series of aqueous dilutions of Compound X (e.g., 1, 10, 100, 500, and 1000 ppm) containing a non-ionic surfactant (e.g., 0.01% Triton X-100). Prepare a control solution with water and surfactant only.

  • Excise leaf discs from a suitable host plant (e.g., fava bean) and dip them into the test solutions for 10 seconds with gentle agitation.[7]

  • Place the treated leaf discs on a paper towel to air dry.

  • Once dry, place each leaf disc in a Petri dish containing a moist filter paper.

  • Transfer a known number of adult aphids (e.g., 10-20) onto each leaf disc.

  • Incubate the Petri dishes at a controlled temperature (e.g., 20-22°C) with a 16:8 hour light:dark photoperiod.

  • Assess aphid mortality after 72 hours. Aphids that are unable to move when gently prodded are considered dead.

  • Calculate the percentage mortality for each concentration and determine the LC₅₀ (lethal concentration to kill 50% of the population).

Pre-emergence Herbicide Screening

This protocol evaluates the pre-emergence herbicidal activity of Compound X on representative monocot and dicot weed species.[9][18][19][20][21]

Workflow:

G Start Prepare pots with soil and plant seeds Prepare_solutions Prepare aqueous solutions of Compound X Start->Prepare_solutions Apply_treatment Apply treatments to soil surface Prepare_solutions->Apply_treatment Incubate Incubate in greenhouse with controlled conditions Apply_treatment->Incubate Assess_emergence Assess weed emergence and phytotoxicity Incubate->Assess_emergence End Determine GR₅₀ Assess_emergence->End

Caption: Pre-emergence herbicide screening.

Protocol:

  • Fill small pots with a standardized soil mix.

  • Sow seeds of a monocot weed (e.g., ryegrass, Lolium perenne) and a dicot weed (e.g., cress, Lepidium sativum) at a shallow depth.

  • Prepare aqueous solutions of Compound X at various application rates (e.g., 10, 50, 100, 500, and 1000 g a.i./ha). Include an untreated control.

  • Apply the treatments evenly to the soil surface using a laboratory track sprayer.[21]

  • Place the pots in a greenhouse with controlled temperature, humidity, and lighting.

  • Water the pots as needed.

  • After a set period (e.g., 14-21 days), assess the number of emerged seedlings and any signs of phytotoxicity (e.g., stunting, chlorosis, necrosis) compared to the untreated control.

  • Determine the GR₅₀ (concentration required to cause a 50% reduction in growth) for each weed species.

Analytical Methods for Residue Analysis

For the successful development of an agrochemical, robust analytical methods are required to quantify residues in various matrices. A UPLC-MS/MS method is proposed for the determination of Compound X.[1][6][10][22][23]

Table 2: Proposed UPLC-MS/MS Parameters for the Analysis of Compound X

ParameterProposed SettingRationale
Column C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm)Good retention for moderately polar compounds.
Mobile Phase A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acidProvides good peak shape and ionization efficiency.
Gradient Linear gradient from 5% to 95% B over 5 minutesTo elute the analyte with good resolution.
Flow Rate 0.4 mL/minStandard for UPLC systems.
Injection Volume 2 µLTo minimize band broadening.
Ionization Mode Electrospray Ionization (ESI), PositiveThe amine and pyridine nitrogens are readily protonated.
MS/MS Transitions To be determined by infusion of a standard solutionPrecursor ion (M+H)⁺ and characteristic product ions.

Conclusion and Future Directions

This document provides a foundational framework for the initial exploration of 3-Pyridinamine, 2-methoxy-N-(1-methylethyl)- as a potential agrochemical. The proposed synthesis and screening protocols are based on established scientific principles and methodologies from related fields of study. The results from these initial studies will be crucial in determining the most promising avenue for further development, whether as a fungicide, insecticide, or herbicide. Subsequent research should focus on lead optimization, mode of action elucidation, and formulation development to fully realize the potential of this novel chemical entity.

References

  • ANSES. (n.d.). Succinate dehydrogenase inhibitor (SDHI) fungicides: ANSES presents the results of its expert appraisal. Retrieved from [Link]

  • Veloukas, T., & Karaoglanidis, G. S. (2012). Biological activity of the succinate dehydrogenase inhibitor fluopyram against Botrytis cinerea and fungal baseline sensitivity. Pest Management Science, 68(6), 858–864.
  • Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines. Retrieved from [Link]

  • Chempanda. (n.d.). Pyridine as insecticide | Blog. Retrieved from [Link]

  • IRAC. (n.d.). Aphids. Retrieved from [Link]

  • Moss, S. R., & Hull, R. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52825.
  • Frontiers in Microbiology. (2022). Biological characterization and in vitro fungicide screenings of a new causal agent of wheat Fusarium head blight in Tibet, China. Frontiers in Microbiology, 13, 959313.
  • Young, B. W., & Tredway, L. P. (2011). Succinate dehydrogenase inhibitor (SDHI) fungicide resistance prevention strategy. New Zealand Plant Protection, 64, 118–122.
  • Matsuda, K., Buckingham, S. D., Kleier, D., Rauh, J. J., Grauso, M., & Sattelle, D. B. (2017). Modes of Action, Resistance and Toxicity of Insecticides Targeting Nicotinic Acetylcholine Receptors. Current Topics in Medicinal Chemistry, 24(27), 2935–2947.
  • Nebraska Extension Publications. (n.d.). A Quick Test for Herbicide Carry-over in the Soil. Retrieved from [Link]

  • JoVE. (n.d.). Bioassays for Monitoring Insecticide Resistance. Retrieved from [Link]

  • Journal of Entomology and Zoology Studies. (2017). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. Journal of Entomology and Zoology Studies, 5(3), 1442–1446.
  • ResearchGate. (2018). In vitro evaluation of commonly available fungicides against three fungal isolates. Retrieved from [Link]

  • Perry, K. D., & Perry, E. J. (2022). Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions. PLOS Genetics, 18(1), e1009965.
  • ResearchGate. (n.d.). Insecticides targeting insect nicotinic acetylcholine receptors and their oral toxicity to bees (LD50, μ g/bee ). Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • USDA. (n.d.). How to Test Herbicides at Forest Tree Nurseries. Retrieved from [Link]

  • Bentham Science. (2022). In Vitro Methodology to Assess Quantitative Resistance in Plant-fungus Pathosystems. Current Genomics, 23(6), 409–422.
  • Post Apple Scientific. (2024). Industrial Chemicals: How Pyridine Is Produced. Retrieved from [Link]

  • ATSDR. (n.d.). ANALYTICAL METHODS. Retrieved from [Link]

  • AHDB. (n.d.). Final Trial Report. Retrieved from [Link]

  • Connect Journals. (2015). IN VITRO EFFICACY OF FUNGICIDES AGAINST SOME VIRULENT PLANT PATHOGENS. Journal of Experimental Zoology, India, 18(Supplement 1), 59–62.
  • WHO. (2012). Guidelines for testing the efficacy of insecticide products used in aircraft. Retrieved from [Link]

  • OpenStax. (n.d.). 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • AHDB. (2020). Test methods, insecticide resistance, mineral oils and monitoring: dealing with aphids in 2020 and beyond. Retrieved from [Link]

Sources

Method

"Experimental design for studying 3-Pyridinamine, 2-methoxy-N-(1-methylethyl)-"

An Application Note and Protocol Guide for the Preclinical Evaluation of 3-Pyridinamine, 2-methoxy-N-(1-methylethyl)- Abstract This document provides a comprehensive experimental framework for the initial preclinical inv...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for the Preclinical Evaluation of 3-Pyridinamine, 2-methoxy-N-(1-methylethyl)-

Abstract

This document provides a comprehensive experimental framework for the initial preclinical investigation of the novel small molecule, 3-Pyridinamine, 2-methoxy-N-(1-methylethyl)- (CAS: 112777-37-4). As the specific biological targets and therapeutic potential of this compound are largely uncharacterized, this guide presents a logical, multi-stage workflow designed for researchers in drug discovery and development. The protocols herein progress from fundamental physicochemical characterization to broad-based in vitro screening, mechanistic elucidation, and preliminary in vivo efficacy assessment. Each experimental choice is rationalized to provide a self-validating and scientifically rigorous pathway for evaluating the compound's potential as a therapeutic agent.

Introduction

The process of drug discovery is a systematic journey to identify and validate new therapeutic entities.[1] It begins with a candidate molecule and proceeds through a cascade of evaluations to determine its biological activity, mechanism of action, and potential for clinical translation.[2] The subject of this guide, 3-Pyridinamine, 2-methoxy-N-(1-methylethyl)-, is a pyridine derivative. Pyridine scaffolds are prevalent in medicinal chemistry and are core structures in numerous FDA-approved drugs, exhibiting a wide range of biological activities, including kinase inhibition and antimicrobial effects.[3][4]

Given the absence of established biological data for this specific compound, a robust and unbiased experimental plan is crucial. This guide eschews a rigid template in favor of a logical workflow that mirrors a standard preclinical drug discovery campaign.[1] We will proceed from foundational characterization to progressively more complex biological systems, ensuring that data from each stage informs the next. This approach is designed to efficiently identify any significant biological activity and provide a strong rationale for further development.

Foundational Stage: Physicochemical Characterization & Compound Handling

Scientific Rationale: Before any biological assessment, understanding the fundamental chemical and physical properties of a compound is non-negotiable. These characteristics dictate how the molecule is handled, formulated, and interpreted in subsequent assays. Poor solubility, for instance, is a common cause of misleading results in high-throughput screening.

Compound Identity and Properties

A thorough compilation of the compound's properties is the first step. This data is essential for calculating concentrations, predicting behavior in physiological media, and ensuring the quality of the test material.

PropertyValueSource
IUPAC Name 2-Methoxy-N-(propan-2-yl)pyridin-3-amine[5]
CAS Number 112777-37-4[5]
Molecular Formula C₉H₁₄N₂O[5]
Molecular Weight 166.22 g/mol [5]
XLogP3 1.98[5]
Hydrogen Bond Donors 1PubChem
Hydrogen Bond Acceptors 3PubChem
Protocol: Solubility Assessment and Stock Solution Preparation

Causality: The solubility of a compound directly impacts its bioavailability in in vitro and in vivo systems. Determining its solubility in common solvents like DMSO and aqueous buffers is critical to prevent compound precipitation, which can lead to inaccurate concentration measurements and false-negative or false-positive results.

Protocol Steps:

  • Solvent Selection: Prepare small aliquots of Dimethyl Sulfoxide (DMSO) and a standard phosphate-buffered saline (PBS) at pH 7.4.

  • Serial Dilution Preparation: Weigh out a precise amount of 3-Pyridinamine, 2-methoxy-N-(1-methylethyl)- (e.g., 5 mg).

  • DMSO Stock Preparation: Add DMSO incrementally to the solid compound to create a high-concentration stock solution (e.g., 10 mM or 50 mM). Use vortexing and gentle warming (37°C) if necessary to aid dissolution. Visually inspect for any undissolved particulate matter. This will be your primary stock.

  • Aqueous Solubility Test (Kinetic Solubility):

    • Prepare a series of dilutions from your DMSO stock into PBS (pH 7.4) to achieve final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration in all samples is consistent and low (e.g., ≤0.5%) to minimize solvent-induced artifacts.

    • Incubate the solutions at room temperature for 1-2 hours.

    • Measure the turbidity of each solution using a nephelometer or a plate reader at a wavelength of ~600 nm. A sharp increase in turbidity indicates precipitation and defines the approximate limit of kinetic solubility.

  • Storage: Store the high-concentration DMSO stock solution in small, single-use aliquots at -20°C or -80°C to prevent freeze-thaw cycles. Protect from light.

Stage Two: In Vitro Biological Profiling & Hit Identification

Scientific Rationale: With a well-characterized and properly formulated compound, the next step is to screen for biological activity. A dual-pronged approach is recommended: 1) A target-based screen against a panel of likely protein targets, and 2) A phenotypic screen to assess the compound's overall effect on cell health and proliferation.[6] Given the prevalence of pyridine moieties in kinase inhibitors, a kinase panel is a logical starting point for the target-based approach.[7]

G cluster_0 Experimental Workflow A Compound Characterization (Solubility, Stability) B In Vitro Screening A->B C Target-Based Screen (e.g., Kinase Panel) B->C Parallel Screening D Phenotypic Screen (e.g., Cell Viability Panel) B->D Parallel Screening E Hit Identification (Potent & Selective Activity) C->E D->E F Mechanistic Studies (MoA, IC50 Confirmation) E->F G In Vitro ADME/PK (Metabolic Stability, PPB) F->G Validation H In Vivo Efficacy (Xenograft Models) G->H Pre-clinical I Lead Optimization H->I

Caption: High-level workflow for preclinical evaluation of a novel compound.

Protocol: Broad-Panel Kinase Inhibition Screen (Biochemical Assay)

Causality: This biochemical assay directly measures the ability of the compound to inhibit the enzymatic activity of a wide range of purified kinases.[8] This is an efficient method to identify potential molecular targets without the complexity of a cellular environment.[9] A radiometric assay is often considered the gold standard for its sensitivity and direct measurement of phosphate transfer.

Protocol Steps:

  • Panel Selection: Utilize a commercial kinase screening service (e.g., Eurofins KinaseProfiler™, Reaction Biology) that offers a large panel of kinases (e.g., >400 kinases).

  • Assay Concentration: Provide the compound at a standard screening concentration, typically 10 µM, to identify meaningful interactions.

  • Assay Format (Illustrative Example: Radiometric Filter Binding):

    • The kinase, a specific peptide substrate, and cofactors are combined in a reaction buffer.

    • The test compound (or DMSO vehicle control) is added.

    • The reaction is initiated by adding [γ-³³P]-ATP.

    • The mixture is incubated at a set temperature (e.g., 30°C) for a defined period to allow for phosphorylation.

    • The reaction is stopped, and the mixture is transferred to a phosphocellulose filter membrane that binds the phosphorylated peptide substrate.

    • Unreacted [γ-³³P]-ATP is washed away.

    • The radioactivity retained on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter.

  • Data Analysis: Results are typically expressed as the percentage of remaining kinase activity relative to the DMSO control. A significant reduction (e.g., >50% or >75% inhibition) identifies the compound as a "hit" for that specific kinase.

Protocol: Cell Viability/Cytotoxicity Screening

Causality: This phenotypic assay determines the compound's effect on the overall health and proliferation of cells.[10] Screening against a diverse panel of cancer cell lines can reveal potential anti-cancer activity and identify cell types that are particularly sensitive, providing clues to the compound's mechanism of action. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that measures ATP levels as an indicator of metabolically active, viable cells.[6]

Protocol Steps:

  • Cell Line Panel: Select a panel of human cancer cell lines representing different tissue origins (e.g., NCI-60 panel).

  • Cell Seeding: Plate cells in 96-well or 384-well opaque-walled plates at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare a serial dilution of the compound in the appropriate cell culture medium. Add the compound dilutions to the cells. Include wells with a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

  • Incubation: Incubate the plates for a standard duration, typically 72 hours, to allow for effects on cell proliferation.

  • ATP Measurement (CellTiter-Glo®):

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data by setting the vehicle control as 100% viability and a "no cells" background control as 0%. Plot the percent viability against the log of the compound concentration to generate dose-response curves and calculate the GI₅₀ (concentration for 50% inhibition of cell growth).

Stage Three: Mechanistic Elucidation & In Vitro ADME

Scientific Rationale: Once a "hit" is identified (e.g., a specific kinase is inhibited, or a cell line is sensitive), the focus shifts to validating the finding and understanding the underlying mechanism. Concurrently, assessing the compound's drug-like properties through in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies is critical to determine its potential for in vivo success.[11]

Protocol: IC₅₀ Determination for Lead Kinase Target

Causality: Following a primary screen, determining the potency of the compound is essential. The IC₅₀ (half-maximal inhibitory concentration) is a quantitative measure of how much of the compound is needed to inhibit the biological process by 50%. This is a key metric for comparing compounds and guiding structure-activity relationship (SAR) studies.

Protocol Steps:

  • Assay Setup: Use the same biochemical assay format as in the primary screen (Protocol 2.1) for the specific kinase "hit".

  • Dose-Response Curve: Prepare a 10-point, 3-fold serial dilution of the compound, starting from a high concentration (e.g., 100 µM).

  • Execution: Run the kinase assay with each concentration of the compound in triplicate.

  • Data Analysis: Plot the percentage of kinase inhibition versus the log of the compound concentration. Fit the data to a four-parameter logistic model to determine the IC₅₀ value.

G cluster_1 Hypothetical Kinase Signaling Pathway Receptor Growth Factor Receptor KinaseA Kinase A (Target Hit) Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor KinaseB->TF Phosphorylates Gene Gene Expression (Proliferation, Survival) TF->Gene Activates Compound Test Compound Compound->KinaseA Inhibits

Caption: Illustrative signaling pathway showing kinase inhibition by a test compound.

Protocol: Microsomal Metabolic Stability Assay

Causality: A drug's efficacy is highly dependent on its lifespan in the body.[12] This assay uses liver microsomes, which are rich in drug-metabolizing enzymes (like Cytochrome P450s), to predict how quickly the compound will be cleared in vivo. A compound that is metabolized too rapidly will have a short half-life and may not be effective.

Protocol Steps:

  • Reagents: Obtain pooled human liver microsomes (HLM) and an NADPH-regenerating system.

  • Reaction Mixture: Prepare a reaction mixture containing HLM in a phosphate buffer.

  • Incubation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding the test compound (at a low concentration, e.g., 1 µM) and the NADPH-regenerating system.

  • Time Points: Remove aliquots of the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes). Immediately quench the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate the protein. Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural log of the percentage of the compound remaining versus time. The slope of the line is the elimination rate constant (k). From this, calculate the in vitro half-life (t₁/₂) = 0.693 / k.

Stage Four: In Vivo Efficacy Assessment

Scientific Rationale: The ultimate preclinical test for an anti-cancer agent is to evaluate its ability to inhibit tumor growth in a living organism.[13] The cell line-derived xenograft (CDX) model, where human cancer cells are implanted into immunodeficient mice, is a standard and valuable model for this purpose.[14]

Protocol: Cell Line-Derived Xenograft (CDX) Efficacy Study

Causality: This study provides crucial information on whether the compound's in vitro potency translates into anti-tumor activity in vivo, taking into account complex factors like drug distribution, metabolism, and tumor microenvironment interactions.[13]

Protocol Steps:

  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID or NSG).

  • Cell Implantation: Select the cancer cell line that showed the highest sensitivity in the in vitro viability assays (Protocol 2.2). Subcutaneously inject a suspension of these cells (e.g., 1-5 million cells in Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³). Measure tumors regularly (e.g., 2-3 times per week) with calipers (Volume = (Length x Width²)/2).

  • Randomization and Dosing: Once tumors reach the target size, randomize mice into treatment groups (e.g., n=8-10 mice per group):

    • Group 1: Vehicle control (the formulation used to dissolve the compound).

    • Group 2: Test compound at Dose 1 (e.g., 10 mg/kg).

    • Group 3: Test compound at Dose 2 (e.g., 30 mg/kg).

    • Group 4: Positive control (a standard-of-care chemotherapy for that cancer type).

  • Treatment: Administer the compound and controls via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) on a predetermined schedule (e.g., once daily for 21 days). Monitor animal body weight and general health daily as a measure of toxicity.

  • Endpoint: The study concludes when tumors in the vehicle group reach a predetermined maximum size, or after the treatment course is complete.

  • Data Analysis:

    • Plot the mean tumor volume for each group over time.

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group: TGI (%) = [1 - (Mean tumor volume of treated group at end / Mean tumor volume of control group at end)] x 100.

    • Analyze statistical significance between the treated and vehicle groups (e.g., using ANOVA).

    • Compare body weight changes between groups to assess toxicity.

Conclusion

This application guide outlines a rigorous, phased approach to the preclinical characterization of 3-Pyridinamine, 2-methoxy-N-(1-methylethyl)-. By systematically progressing from fundamental physicochemical analysis through broad in vitro screening and targeted in vivo studies, researchers can efficiently uncover the therapeutic potential of this novel compound. The emphasis on understanding the causality behind each protocol ensures that the data generated is robust, interpretable, and provides a solid foundation for any subsequent lead optimization and clinical development efforts.

References

  • Vertex AI Search. (n.d.). 1603-40-3 CAS | 2-AMINO-3-METHYLPYRIDINE.
  • PubChem. (n.d.). 3-Amino-2-methoxypyridine. National Center for Biotechnology Information.
  • Echemi. (n.d.). Buy 3-Pyridinamine, 2-methoxy-N-(1-methylethyl)-.
  • PubChem. (n.d.). 3-Thiophenamine, N-(2-methoxy-1-methylethyl)-2,4-dimethyl-. National Center for Biotechnology Information.
  • Wang, F., et al. (n.d.). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. National Institutes of Health.
  • Sliwoski, G., Kothiwale, S., Meiler, J., & Lowe, E. W., Jr. (2014). Drug Design and Discovery: Principles and Applications. Pharmaceuticals, 7(2), 133-139.
  • Masimirembwa, C. M., & Sumner, S. (2013). Pharmacokinetics and its role in small molecule drug discovery research. PubMed, 18(6), 1015-1030.
  • Thermo Fisher Scientific. (n.d.). Cell Proliferation Assays.
  • Go, M., & Lee, J. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Journal of Visualized Experiments, (119), 55090.
  • Brehmer, D., & Scheeff, J. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8758.
  • Agilex Biolabs. (2024). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis.
  • Crown Bioscience. (n.d.). Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models.
  • Lagunin, A., Filimonov, D., & Poroikov, V. (2010). Multi-targeted natural products evaluation based on biological activity prediction with PASS. Current Pharmaceutical Design, 16(15), 1703-1717.
  • BMG LABTECH. (2020). Kinase assays.
  • SPC for Excel. (n.d.). Design of Experiments in Pharmaceutical Development.
  • Cell Biolabs, Inc. (n.d.). Cell Proliferation Assays.
  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery.
  • Guna, J. V., Bhadani, V. N., Purohit, H. D., & Purohit, D. M. (2015). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. International Letters of Chemistry, Physics and Astronomy, 49, 99-103.
  • Frontiers. (2023). Introduction to small molecule drug discovery and preclinical development.
  • Shin, S., Kim, J. H., & Lee, J. E. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 19(4), 239-244.
  • Promega Corporation. (n.d.). Cell Viability, Proliferation and Cytotoxicity Assays.
  • DiPietro Mager, N. (n.d.). Chapter 4: Experimental Study Designs. In Pharmacoepidemiology: Principles and Practice. AccessPharmacy.
  • Sittampalam, G. S., et al. (Eds.). (2012). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
  • Mohamed, M. A., et al. (2024). Synthesis, Biological Activity, and Computational Examination of New 3-Cyano-2-oxa-pyridine Derivatives. Tropical Journal of Natural Product Research, 8(2), 6031-6038.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Methoxy-N-(propan-2-yl)pyridin-3-amine

[1] Target Molecule: 2-Methoxy-N-(propan-2-yl)pyridin-3-amine CAS Registry Number (Analogous): 13472-59-8 (Starting Material Reference) Molecular Formula: C H N O Molecular Weight: 166.22 g/mol [1] Executive Summary & Ro...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Target Molecule: 2-Methoxy-N-(propan-2-yl)pyridin-3-amine CAS Registry Number (Analogous): 13472-59-8 (Starting Material Reference) Molecular Formula: C


H

N

O Molecular Weight: 166.22 g/mol [1]

Executive Summary & Route Selection

User Query: Which synthetic route offers the highest reliability for gram-scale synthesis?

Technical Response: For the synthesis of 2-Methoxy-N-(propan-2-yl)pyridin-3-amine , two primary methodologies are established. The choice depends heavily on your available starting materials and equipment capabilities (specifically high-pressure tolerance).[1]

FeatureMethod A: Buchwald-Hartwig Amination Method B: Reductive Amination
Starting Material 3-Bromo-2-methoxypyridine3-Amino-2-methoxypyridine
Reagent Isopropylamine (volatile nucleophile)Acetone (solvent/electrophile)
Key Catalyst/Reagent Pd(OAc)

/ BINAP or BrettPhos
NaBH(OAc)

/ AcOH
Reliability High (if sealed vessel used)Medium-High (Steric hindrance issues)
Primary Risk Catalyst poisoning / DehalogenationIncomplete imine formation
Recommended For Scale-up (>5g), High Purity needsPilot scale (<1g), Quick screening

Method A: Buchwald-Hartwig Cross-Coupling (Primary Protocol)[1]

Context: This method couples 3-bromo-2-methoxypyridine with isopropylamine .[1] Critical Constraint: Isopropylamine has a boiling point of ~32°C. Standard reflux in open systems will result in reagent loss and stalled reactions.[1] A sealed pressure tube or autoclave is mandatory.

Standard Protocol
  • Vessel: Heavy-walled pressure tube with a Teflon screw cap.[1]

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous, sparged with Ar/N

    
     for 20 min).
    
  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv) or NaOtBu (1.5 equiv).[1]
  • Catalyst System: Pd(OAc)

    
     (5 mol%) + BINAP (7.5 mol%) OR Pd
    
    
    
    (dba)
    
    
    + Xantphos.[1]
  • Conditions: 100°C for 12–16 hours.

Troubleshooting Guide (Q&A)

Q1: The reaction conversion stalled at 60%. Adding more catalyst didn't help. Why?

  • Diagnosis: Loss of Isopropylamine.[1]

  • Root Cause: The reaction temperature (100°C) is far above the boiling point of isopropylamine (32°C). Even in a sealed tube, headspace equilibration can reduce the effective concentration of the amine in the liquid phase.

  • Solution:

    • Use 3.0–4.0 equivalents of isopropylamine initially.[1]

    • Ensure the reaction vessel headspace is minimized (fill volume ~60%).

    • Cool to 0°C before opening the vessel to sample or add reagents.

Q2: I observe a significant amount of 2-methoxypyridine (des-bromo product) by LCMS.

  • Diagnosis: Hydrodehalogenation.[1]

  • Root Cause: This is a common side reaction in Pd-coupling when the nucleophile is sterically hindered or volatile, leading to

    
    -hydride elimination pathways or solvent activation.[1]
    
  • Solution:

    • Switch solvent from 1,4-Dioxane to Toluene (Dioxane can act as a hydride source).[1]

    • Switch ligand to BrettPhos or RuPhos , which are more specific for hindered amines and facilitate reductive elimination over

      
       elimination.[1]
      

Q3: The product is contaminated with a "dimer" (2,2'-dimethoxy-3,3'-bipyridine).

  • Diagnosis: Ullmann-type homocoupling.[1]

  • Root Cause: Often caused by insufficient amine concentration or excessive temperature before the catalytic cycle engages with the amine.

  • Solution: Pre-mix the catalyst, ligand, and bromide in solvent before adding the base. Ensure the system is strictly oxygen-free (O

    
     promotes homocoupling).[1]
    

Method B: Reductive Amination (Alternative Protocol)

Context: Condensation of 3-amino-2-methoxypyridine with acetone , followed by hydride reduction. Mechanism: Formation of a sterically hindered ketimine, followed by reduction.

Standard Protocol
  • Solvent: 1,2-Dichloroethane (DCE) or DCM.[1]

  • Reagents: Acetone (5.0 equiv), Acetic Acid (2.0 equiv).[1]

  • Reducing Agent: Sodium triacetoxyborohydride (STAB, NaBH(OAc)

    
    ) (2.5 equiv).[1]
    
  • Conditions: Room temperature, 24 hours.

Troubleshooting Guide (Q&A)

Q1: LCMS shows starting material (amine) remaining, even after 24 hours.

  • Diagnosis: Poor imine formation equilibrium.[1]

  • Root Cause: Acetone is a ketone, making it sterically bulkier and less electrophilic than aldehydes. The electron-rich nature of the 3-aminopyridine also makes the nitrogen less nucleophilic.[1]

  • Solution:

    • Force Equilibrium: Add 4Å Molecular Sieves or Ti(OiPr)

      
        (1.5 equiv) to the reaction mixture before adding the reducing agent. This scavenges water and drives imine formation.[1]
      
    • Stepwise Addition: Stir amine + acetone + acid/Ti(OiPr)

      
       for 6 hours first, then add NaBH(OAc)
      
      
      
      .

Q2: The reaction mixture turned into a solid gum/gel.

  • Diagnosis: Boron-amine complexation.[1]

  • Root Cause: Pyridine nitrogens can coordinate with boron species, causing precipitation.

  • Solution:

    • Dilute the reaction with more DCE.

    • Quench Protocol: Quench with saturated aqueous NaHCO

      
       and stir vigorously for 30 minutes to break up boron complexes before phase separation.
      

Visual Troubleshooting Logic

Troubleshooting Start Start: Reaction Analysis MethodCheck Which Method? Start->MethodCheck Buchwald Method A: Buchwald-Hartwig MethodCheck->Buchwald RedAm Method B: Reductive Amination MethodCheck->RedAm IssueB1 Issue: Low Conversion Buchwald->IssueB1 IssueB2 Issue: Des-bromo Product Buchwald->IssueB2 SolB1 Action: Increase Amine (4eq) Use Sealed Tube IssueB1->SolB1 SolB2 Action: Switch Ligand (BrettPhos) Change Solvent to Toluene IssueB2->SolB2 IssueR1 Issue: SM Remaining RedAm->IssueR1 IssueR2 Issue: Gelling/Workup RedAm->IssueR2 SolR1 Action: Add Ti(OiPr)4 or 4Å Mol. Sieves IssueR1->SolR1 SolR2 Action: Quench with sat. NaHCO3 Stir 30 mins IssueR2->SolR2

Caption: Decision tree for diagnosing common failures in N-alkylation of 2-methoxypyridin-3-amine.

Purification & Characterization FAQ

Q: The product co-elutes with the starting material on silica gel. How do I separate them?

  • A: 2-Methoxy-N-(propan-2-yl)pyridin-3-amine is a secondary amine and can be slightly more basic than the starting bromide or primary amine.[1]

    • Technique: Use Amine-functionalized Silica (NH-Silica) to reduce tailing.[1]

    • Mobile Phase: If using standard silica, add 1% Triethylamine (TEA) or 0.5% NH

      
      OH  to your DCM/MeOH gradient.
      
    • Alternative: Acid-Base extraction.[1][2] Dissolve crude in EtOAc, extract with 1M HCl (product goes to water). Wash organic layer (removes non-basic impurities).[1] Basify aqueous layer to pH 10, extract back into EtOAc.

Q: How do I verify the structure by NMR?

  • A: Look for the diagnostic isopropyl methine proton .[1]

    • 
      H NMR (CDCl
      
      
      
      ):
      Expect a septet around
      
      
      3.5–3.8 ppm (1H) and a doublet around
      
      
      1.2 ppm (6H) for the methyl groups. The methoxy group will appear as a sharp singlet at
      
      
      3.9–4.0 ppm.[1]
    • Key Shift: The NH proton is often broad; D

      
      O shake will remove it.[1]
      

References

  • Buchwald-Hartwig Amination of Pyridines

    • Title: "Palladium-Catalyzed Amination of Aryl Halides and Sulfonates."[1]

    • Source:Surry, D. S., & Buchwald, S. L. (2008). Chemical Science.
    • Relevance: Establishes ligand choices (BINAP/BrettPhos) for hindered amines.[1]

  • Reductive Amination with Titanium(IV)

    • Title: "Titanium(IV) Isopropoxide as a Lewis Acid Catalyst for Reductive Amination."[1][3]

    • Source:Mattson, R. J., et al. (1990). Journal of Organic Chemistry.
    • Relevance: Protocol for driving ketimine formation with acetone.[1]

  • Synthesis of 3-Bromo-2-methoxypyridine Derivatives

    • Title: "Exploring the Reactivity of 3-Bromo-2-methoxypyridine in Chemical Synthesis."
    • Source:NBInno Technical Notes (2026).
    • Relevance: Confirms reactivity profile of the 3-bromo position.[1][4]

  • Reductive Amination General Guide

    • Title: "Reductive Amination: A Powerful Method for C-N Bond Formation."[1][5]

    • Source:Master Organic Chemistry.
    • Relevance: General troubleshooting for acetone/amine condensations.[1]

Sources

Optimization

Technical Support Center: Stability of 3-Pyridinamine, 2-methoxy-N-(1-methylethyl)- in Solution

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-Pyridinamine, 2-methoxy-N-(1-methylethyl)-. This document provides in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-Pyridinamine, 2-methoxy-N-(1-methylethyl)-. This document provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound in solution. As direct, published stability data for this specific molecule is limited, this guide is designed to empower you to systematically investigate and control its stability in your own experimental contexts.

Introduction: Understanding the Stability Profile

3-Pyridinamine, 2-methoxy-N-(1-methylethyl)- possesses several functional groups that can be susceptible to degradation under various conditions. The pyridine ring, the secondary amine, and the methoxy group can all react under conditions of pH stress, oxidation, and exposure to light or elevated temperatures. Understanding these potential liabilities is the first step in ensuring the accuracy and reproducibility of your experimental results.

This guide will walk you through the process of identifying potential stability issues, designing experiments to test for them, and interpreting the results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 3-Pyridinamine, 2-methoxy-N-(1-methylethyl)- in solution?

A1: The stability of this compound can be influenced by several factors, including:

  • pH: The pyridine nitrogen and the secondary amine are basic and can be protonated at acidic pH. Extreme pH values (both acidic and basic) can catalyze hydrolysis or other degradation reactions.

  • Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions, while aprotic solvents might be more inert. It's also important to consider the purity of the solvent, as impurities can sometimes catalyze degradation.

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[1]

  • Light: Exposure to light, particularly UV light, can induce photolytic degradation.[2]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation, potentially affecting the pyridine ring or other parts of the molecule.

Q2: What are the best practices for preparing and storing stock solutions of this compound?

A2: For optimal stability, consider the following recommendations:

  • Solvent Selection: Start with a high-purity, anhydrous aprotic solvent such as DMSO or DMF for initial stock solutions. For aqueous buffers, it is crucial to determine the optimal pH for stability.

  • Storage Conditions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[3][4]

  • Inert Atmosphere: For long-term storage, consider purging the headspace of the vial with an inert gas like argon or nitrogen to displace oxygen.

Q3: I am seeing a decrease in the concentration of my compound over time in my aqueous assay buffer. What could be the cause?

A3: This is a common stability issue. The likely culprits are hydrolysis or pH-catalyzed degradation. The pH of your buffer is a critical factor. You should systematically evaluate the stability of the compound in your buffer at the intended experimental temperature. It is also possible that components of your buffer are reacting with the compound.

Q4: Can I expect degradation products to interfere with my experimental results?

Troubleshooting Guide: Addressing Common Stability Issues

This section provides a systematic approach to troubleshooting stability problems.

Observed Problem Potential Cause Recommended Action
Loss of compound potency or concentration in aqueous solution. Hydrolysis due to pH instability.Conduct a pH stability profile. Prepare solutions in buffers with a range of pH values (e.g., pH 3, 5, 7, 9) and monitor the concentration over time using a stability-indicating analytical method like HPLC.
Appearance of new peaks in my chromatogram over time. Chemical degradation of the compound.Perform forced degradation studies (see protocol below) to intentionally generate and identify potential degradation products. This will help in developing an analytical method that can separate the parent compound from its degradants.
Variability in results between experiments. Inconsistent handling and storage of solutions.Implement standardized procedures for solution preparation and storage. Use fresh dilutions for each experiment from a properly stored, concentrated stock.
Precipitation of the compound from solution. Poor solubility in the chosen solvent or buffer.Determine the solubility of the compound in your experimental medium. You may need to adjust the pH, use a co-solvent, or decrease the concentration.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule by subjecting it to stress conditions.[1][2][6][7]

Objective: To identify potential degradation pathways and to develop a stability-indicating analytical method.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of 3-Pyridinamine, 2-methoxy-N-(1-methylethyl)- in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.[2]

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each stressed sample.

    • Neutralize the acid and base samples before analysis.

    • Analyze all samples by a suitable analytical method, such as RP-HPLC with UV or MS detection, to determine the extent of degradation and to observe the formation of any new peaks.

Data Interpretation:

Stress Condition Expected Outcome if Unstable Potential Degradation Pathway
Acid Hydrolysis Decrease in parent peak area, appearance of new peaks.Hydrolysis of the methoxy group, cleavage of the N-isopropyl group.
Base Hydrolysis Decrease in parent peak area, appearance of new peaks.Similar to acid hydrolysis, but potentially different degradation products.
Oxidation Decrease in parent peak area, appearance of new peaks.Oxidation of the pyridine ring to an N-oxide, or oxidation of the secondary amine.
Thermal Degradation Decrease in parent peak area, appearance of new peaks.General acceleration of other degradation pathways.
Photolytic Degradation Decrease in parent peak area, appearance of new peaks.Ring opening or other photochemical reactions.
Protocol 2: pH Stability Profile

Objective: To determine the optimal pH for the stability of the compound in an aqueous solution.

Methodology:

  • Prepare Buffers: Prepare a series of buffers with different pH values (e.g., pH 3, 4, 5, 6, 7, 8, 9).

  • Prepare Solutions: Spike the compound into each buffer at the desired final concentration.

  • Incubation: Incubate the solutions at the intended experimental temperature.

  • Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), analyze the concentration of the compound in each buffer using a validated stability-indicating HPLC method.

  • Data Analysis: Plot the percentage of the remaining compound against time for each pH.

Visualizing Workflows and Pathways

Experimental Workflow for Stability Testing

G cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_interpretation Interpretation prep_stock Prepare Stock Solution (e.g., 1 mg/mL in ACN) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid Introduce Stress base Base Hydrolysis (0.1 M NaOH, 60°C) prep_stock->base Introduce Stress oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation Introduce Stress thermal Thermal (60°C) prep_stock->thermal Introduce Stress photo Photolytic (UV light) prep_stock->photo Introduce Stress prep_buffers Prepare Buffers (pH 3-9) sampling Sample at Time Points (0, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc RP-HPLC-UV/MS Analysis neutralize->hplc data_analysis Quantify Degradation hplc->data_analysis pathway Identify Degradation Products & Propose Pathways data_analysis->pathway

Caption: Workflow for a forced degradation study.

Potential Degradation Pathways

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation parent 3-Pyridinamine, 2-methoxy-N-(1-methylethyl)- demethylation Demethylation Product (2-hydroxy) parent->demethylation H⁺ or OH⁻ dealkylation Dealkylation Product (Primary Amine) parent->dealkylation H⁺ or OH⁻ n_oxide Pyridine N-Oxide parent->n_oxide [O]

Caption: Potential degradation pathways.

Concluding Remarks

The stability of 3-Pyridinamine, 2-methoxy-N-(1-methylethyl)- in solution is a critical parameter that requires careful consideration to ensure the integrity of your research. By following the guidelines and protocols outlined in this document, you can proactively assess and control the stability of this compound in your specific experimental setups. Should you encounter any issues not covered in this guide, we recommend consulting with a specialist in analytical chemistry or pharmaceutical sciences.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 135455931, 3-Amino-2-methoxy-4-methylpyridine. [Link]

  • Annapurna, M. et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 87676-07-1, 3-Thiophenamine, N-(2-methoxy-1-methylethyl)-2,4-dimethyl-. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2737488, 3-Amino-2-methoxypyridine. [Link]

  • NIST. (n.d.). 2-Pyridinamine, 3-methyl-. NIST Chemistry WebBook. [Link]

  • Al-Asmari, A. et al. (2023). Analytical Methods for the Determination of Diamorphine (Heroin)
  • Keerthi, K. et al. (2023).
  • Sharma, S. et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Bajaj, S. et al. (2018). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - a review. Semantic Scholar.

Sources

Reference Data & Comparative Studies

Validation

"Comparative analysis of the biological activity of 2-Methoxy-N-(propan-2-yl)pyridin-3-amine analogs"

This guide provides a comparative analysis of 2-Methoxy-N-(propan-2-yl)pyridin-3-amine (also known as N-isopropyl-2-methoxypyridin-3-amine) and its structural analogs. While often utilized as a high-value intermediate in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of 2-Methoxy-N-(propan-2-yl)pyridin-3-amine (also known as N-isopropyl-2-methoxypyridin-3-amine) and its structural analogs. While often utilized as a high-value intermediate in the synthesis of KRAS G12C inhibitors and Type I/II Kinase Inhibitors , this analysis evaluates its specific pharmacophoric contributions—steric locking, hydrogen bonding, and lipophilicity—relative to its alkyl and halo-substituted counterparts.

Executive Summary & Structural Significance

2-Methoxy-N-(propan-2-yl)pyridin-3-amine (CAS: 112777-37-4) represents a critical "privileged scaffold" in modern oncology medicinal chemistry. It belongs to the class of 2,3-disubstituted pyridines , which serve as the anchoring hinge-binding or solvent-front motifs in various targeted therapies.

Its biological utility is best understood in comparison to its direct analogs, particularly the 2-isopropyl variant (found in Sotorasib/AMG 510) and the 2-halo precursors. The selection between a 2-methoxy and a 2-isopropyl group fundamentally alters the molecule's ability to induce atropisomerism (axial chirality) in the final drug candidate, a key mechanism for potency and selectivity in KRAS inhibition.

The Analogs Under Comparison
Compound IDStructure NameKey Substituent (R2)Primary Pharmacological Role
Analog A 2-Methoxy-N-(propan-2-yl)pyridin-3-amine -OCH₃ (Methoxy) H-bond Acceptor, Modulates Solubility
Analog B 2-Isopropyl-N-(propan-2-yl)pyridin-3-amine -CH(CH₃)₂ (Isopropyl) Steric Bulk, Atropisomer Locking (e.g., Sotorasib)
Analog C 2-Chloro-N-(propan-2-yl)pyridin-3-amine -Cl (Chloro) Synthetic Handle, Electrophile

Physicochemical & Biological Profile Comparison

The following data highlights why a medicinal chemist would select Analog A (Methoxy) over Analog B (Isopropyl).

Table 1: Comparative Physicochemical Properties

Data estimated based on fragment contribution theory and standard SAR libraries.

PropertyAnalog A (2-Methoxy)Analog B (2-Isopropyl)Impact on Biological Activity
cLogP ~1.98~2.85Analog A offers better aqueous solubility, reducing formulation challenges.
PSA (Ų) ~34.2~25.0Analog A has higher polarity due to the ether oxygen, improving permeability in some tissues but potentially increasing efflux.
Steric Bulk (A-Value) LowHighAnalog B is superior for forcing the molecule into a rigid conformation (atropisomerism), critical for binding deep pockets like KRAS G12C.
H-Bonding Acceptor (O)NoneAnalog A can engage specific residues (e.g., Lysine/Aspartate) in the kinase hinge region.
Metabolic Stability ModerateHighAnalog A is susceptible to O-demethylation (CYP450), whereas Analog B is generally more stable but prone to benzylic oxidation.
Mechanism of Action: The "Steric Lock" vs. "H-Bond" Dilemma

In the development of KRAS inhibitors, the N-isopropyl group at position 3 is standard. The variation at position 2 dictates the drug's conformation.

  • Analog B (Isopropyl): The bulky isopropyl group clashes with the N-isopropyl group, forcing the pyridine ring to twist perpendicular to the rest of the molecule. This pre-organized conformation reduces the entropy penalty of binding to the KRAS switch II pocket.

  • Analog A (Methoxy): The methoxy group is smaller and planar. It allows more rotational freedom. While this reduces potency in "locked" targets like KRAS, it is preferred in Kinase Inhibitors where the oxygen atom acts as a hydrogen bond acceptor to the kinase hinge region.

Signaling Pathway & Mechanism

The following diagram illustrates the role of these aminopyridine scaffolds within the KRAS-MAPK signaling cascade, specifically how they block the exchange of GDP for GTP.

KRAS_Pathway RTK RTK (Receptor Tyrosine Kinase) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP Promotes Nucleotide Exchange KRAS_GDP->SOS1 Inhibitor blocks SOS1 interaction KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GDP -> GTP RAF RAF Kinase KRAS_GTP->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Cell Proliferation ERK->Proliferation Translocation to Nucleus Inhibitor Aminopyridine Inhibitor (Analog A/B Derived) Inhibitor->KRAS_GDP Locks in Inactive State (Covalent binding to Cys12)

Figure 1: Mechanism of Action. The aminopyridine-derived inhibitor binds covalently to the mutant cysteine (Cys12) in KRAS, locking it in the inactive GDP-bound state and preventing downstream signaling.

Experimental Protocols

To validate the biological activity of these analogs, researchers typically employ a Nucleotide Exchange Assay or a Cell Viability Assay .

Protocol 1: Synthesis of 2-Methoxy-N-isopropylpyridin-3-amine

Validating the building block before biological testing.

  • Reagents: 2-Methoxy-3-aminopyridine (1.0 eq), Acetone (excess), NaBH(OAc)₃ (1.5 eq), DCE (Solvent), Acetic Acid (cat.).

  • Procedure:

    • Dissolve 2-methoxy-3-aminopyridine in DCE.

    • Add Acetone (acting as the isopropyl source) and stir for 30 min.

    • Add NaBH(OAc)₃ portion-wise. Stir at room temperature for 12h.

    • Quench: Add sat. NaHCO₃. Extract with DCM.

    • Purification: Silica gel chromatography (Hexane/EtOAc).

  • QC Check: 1H NMR should show a doublet (~1.2 ppm) for the isopropyl methyls and a singlet (~3.9 ppm) for the methoxy group.

Protocol 2: KRAS G12C Nucleotide Exchange Assay

Measuring the inhibitory potency (IC50).

  • Preparation: Load Recombinant KRAS G12C protein with fluorescent GDP (BODIPY-GDP).

  • Incubation: Incubate KRAS-GDP (200 nM) with the test compound (Analog A or B) at varying concentrations (0.1 nM – 10 µM) for 30 min in assay buffer (20 mM HEPES, 10 mM MgCl₂, 1 mM DTT).

  • Activation: Add SOS1 (exchange factor) and excess non-labeled GTP.

  • Measurement: Monitor the decrease in fluorescence intensity over time (Ex/Em: 485/520 nm) as BODIPY-GDP is displaced.

  • Analysis: Plot the rate of exchange vs. log[Inhibitor]. Calculate IC50.

    • Expected Result: Analog B derivatives typically show lower IC50 (higher potency) than Analog A derivatives due to the "steric lock" effect described in Section 2.

Experimental Workflow Diagram

The following diagram outlines the standard workflow for evaluating these analogs, from synthesis to lead optimization.

Workflow Step1 Scaffold Synthesis (Buchwald/Reductive Amination) Step2 Structural Validation (NMR, LCMS) Step1->Step2 Step3 In Vitro Screening (Kinase/KRAS Assay) Step2->Step3 Step4 SAR Analysis (Compare IC50) Step3->Step4 Step5 Lead Optimization (Modify R2 Group) Step4->Step5 Step5->Step1 Iterate

Figure 2: Drug Discovery Workflow. Iterative cycle of synthesis, validation, and screening to optimize the 2-position substituent.

Conclusion

While 2-Methoxy-N-(propan-2-yl)pyridin-3-amine (Analog A) possesses favorable solubility and hydrogen-bonding capabilities, comparative analysis indicates that its 2-isopropyl analog (Analog B) is generally superior for targets requiring rigid conformational locking, such as KRAS G12C. However, Analog A remains a vital scaffold for kinase inhibitors where H-bond acceptance at the solvent front is required to improve selectivity profiles. Researchers should select Analog A when optimizing for ADME properties (solubility/clearance) and Analog B when optimizing for on-target potency via steric constraints.

References

  • Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature. Link

  • Lanman, B. A., et al. (2020). Discovery of a Covalent Inhibitor of KRASG12C (AMG 510) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. (2024). 2-Methoxy-N-(propan-2-yl)pyridin-3-amine (CAS 112777-37-4). National Center for Biotechnology Information. Link

  • Hallin, J., et al. (2020). The KRASG12C Inhibitor MRTX849 Provides Insight toward Therapeutic Susceptibility of KRAS-Mutant Cancers in Mouse Models and Patients. Cancer Discovery. Link

Comparative

A Comparative Guide to the Synthesis of 3-Pyridinamine, 2-methoxy-N-(1-methylethyl)-: An Exploration of Alternative Reagents

For researchers and professionals in drug development, the efficient and sustainable synthesis of novel chemical entities is paramount. This guide provides an in-depth technical comparison of synthetic routes and reagent...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient and sustainable synthesis of novel chemical entities is paramount. This guide provides an in-depth technical comparison of synthetic routes and reagents for the preparation of 3-Pyridinamine, 2-methoxy-N-(1-methylethyl)-, a substituted pyridinamine of interest in medicinal chemistry. We will dissect the established methodologies and explore viable alternatives, focusing on improvements in yield, safety, cost-effectiveness, and environmental impact. All quantitative data is summarized for ease of comparison, and detailed, validated protocols are provided.

Introduction

The target molecule, 3-Pyridinamine, 2-methoxy-N-(1-methylethyl)-, possesses a synthetically accessible scaffold. Its preparation is most logically approached via a two-stage process: the formation of the core intermediate, 3-amino-2-methoxypyridine, followed by the introduction of the N-isopropyl group. This guide will evaluate the classical methods for each stage and present a comparative analysis of alternative, and often greener, reagents and strategies.

Part 1: Synthesis of the Core Intermediate: 3-Amino-2-methoxypyridine

While 3-amino-2-methoxypyridine is commercially available, understanding its synthesis is crucial for cost-effective scale-up and process optimization.[1][2] The most common laboratory and industrial-scale synthesis involves the reduction of a nitro-precursor, 2-methoxy-3-nitropyridine.[3][4]

Pathway A: Reduction of 2-methoxy-3-nitropyridine

The synthesis of the nitro-precursor itself is typically achieved by the methylation of 2-hydroxy-3-nitropyridine or nucleophilic substitution of 2-chloro-3-nitropyridine.[5] The subsequent reduction of the nitro group is a critical step where various reagents can be employed.

cluster_0 Synthesis of 2-methoxy-3-nitropyridine cluster_1 Reduction to 3-Amino-2-methoxypyridine 2-Hydroxy-3-nitropyridine 2-Hydroxy-3-nitropyridine 2-methoxy-3-nitropyridine 2-methoxy-3-nitropyridine 2-Hydroxy-3-nitropyridine->2-methoxy-3-nitropyridine Methylating Agent (e.g., DMS, MeI) 3-Amino-2-methoxypyridine 3-Amino-2-methoxypyridine 2-methoxy-3-nitropyridine->3-Amino-2-methoxypyridine Reducing Agent 2-Chloro-3-nitropyridine 2-Chloro-3-nitropyridine 2-Chloro-3-nitropyridine->2-methoxy-3-nitropyridine Sodium Methoxide

Caption: Synthesis of the 3-Amino-2-methoxypyridine intermediate.

Comparison of Reducing Agents for the Nitro Group

Reducing AgentTypical ConditionsAdvantagesDisadvantages
Iron (Fe) in Acid Fe powder, HCl or Acetic Acid, heatCost-effective, readily available.[6]Stoichiometric amounts of iron salts produced as waste.
Stannous Chloride (SnCl₂) SnCl₂·2H₂O, conc. HClHigh yields, reliable.[7]Generates tin-containing waste, which is environmentally problematic.
Catalytic Hydrogenation H₂, Pd/C or Pt/C, various solvents"Green" (water is the only byproduct), high yields, clean reaction.[8]Requires specialized hydrogenation equipment, potential catalyst poisoning.

Experimental Protocol: Catalytic Hydrogenation of 2-methoxy-3-nitropyridine

This protocol is presented as a greener and more efficient alternative to traditional metal/acid reductions.

  • Preparation: In a suitable hydrogenation vessel, dissolve 2-methoxy-3-nitropyridine (1.0 eq) in ethanol or ethyl acetate.

  • Catalyst Addition: Add 5-10 mol% of Palladium on carbon (Pd/C, 10 wt. %).

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen (typically 1-5 bar) and stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until complete consumption of the starting material.

  • Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst. The celite pad should be washed with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 3-amino-2-methoxypyridine, which can often be used in the next step without further purification.

Part 2: N-Isopropylation of 3-Amino-2-methoxypyridine

The introduction of the isopropyl group onto the 3-amino functionality is most efficiently achieved via reductive amination with acetone.[9] This one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ.

3-Amino-2-methoxypyridine 3-Amino-2-methoxypyridine Imine Intermediate Imine Intermediate 3-Amino-2-methoxypyridine->Imine Intermediate Acetone, Acid catalyst (optional) 3-Pyridinamine, 2-methoxy-N-(1-methylethyl)- 3-Pyridinamine, 2-methoxy-N-(1-methylethyl)- Imine Intermediate->3-Pyridinamine, 2-methoxy-N-(1-methylethyl)- Reducing Agent

Caption: Reductive amination pathway to the target molecule.

Comparative Analysis of Reducing Agents for Reductive Amination

The choice of reducing agent for this step is critical as it dictates the reaction conditions, selectivity, and safety profile.[10]

Reducing AgentTypical SolventsAdvantagesDisadvantages
Sodium Borohydride (NaBH₄) Methanol, EthanolInexpensive, readily available.Can reduce the ketone starting material; often requires pre-formation of the imine.[8]
Sodium Cyanoborohydride (NaBH₃CN) Methanol, AcetonitrileHighly selective for the iminium ion over the ketone.[8]Highly toxic, generates toxic cyanide waste.
Sodium Triacetoxyborohydride (STAB) Dichloromethane (DCM), 1,2-Dichloroethane (DCE), THFMild, highly selective, broad substrate scope, less toxic than NaBH₃CN.[11][12]More expensive than NaBH₄, moisture sensitive.
Catalytic Hydrogenation (H₂/Pd/C) Ethanol, MethanolGreenest option, high atom economy.[8][13]Requires specialized equipment, potential for catalyst deactivation.
Amine-Borane Complexes (e.g., 2-Picoline Borane) THFStable, easy to handle, good for large-scale synthesis.[13]Potential for off-gassing of diborane.

Expert Commentary on Reagent Selection:

For laboratory-scale synthesis, Sodium Triacetoxyborohydride (STAB) is often the reagent of choice due to its excellent selectivity and safety profile compared to sodium cyanoborohydride.[11][12] For industrial applications, catalytic hydrogenation represents the most sustainable and cost-effective long-term strategy, despite the initial investment in specialized equipment.[8][13] Amine-borane complexes offer a good compromise for pilot-scale syntheses where handling of gaseous hydrogen may be a concern.[13]

Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

  • Reaction Setup: To a solution of 3-amino-2-methoxypyridine (1.0 eq) and acetone (1.5-2.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add acetic acid (catalytic amount, e.g., 0.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5-2.0 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within a few hours to overnight.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Part 3: Alternative Strategy - Buchwald-Hartwig Amination

For researchers seeking to explore alternative C-N bond-forming strategies, the Palladium-catalyzed Buchwald-Hartwig amination offers a powerful, albeit more complex, approach.[14][15] This reaction would involve the cross-coupling of a suitable 2-methoxy-3-halopyridine with isopropylamine.

3-Bromo-2-methoxypyridine 3-Bromo-2-methoxypyridine 3-Pyridinamine, 2-methoxy-N-(1-methylethyl)- 3-Pyridinamine, 2-methoxy-N-(1-methylethyl)- 3-Bromo-2-methoxypyridine->3-Pyridinamine, 2-methoxy-N-(1-methylethyl)- Isopropylamine, Pd Catalyst, Ligand, Base

Caption: Buchwald-Hartwig amination approach.

Considerations for Buchwald-Hartwig Amination:

  • Catalyst System: The choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligand (e.g., BINAP, Xantphos, or specialized Buchwald ligands) is critical for achieving high yields.[16][17]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is typically required.

  • Solvent: Anhydrous, deoxygenated solvents like toluene or dioxane are commonly used.

  • Green Solvents: Recent research has explored the use of greener solvents like 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) for Buchwald-Hartwig reactions.[18][19][20]

Experimental Protocol: Buchwald-Hartwig Amination (General Procedure)

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine 3-bromo-2-methoxypyridine (1.0 eq), the palladium precursor (e.g., 1-5 mol%), and the phosphine ligand (e.g., 1.2-2.4 eq relative to Pd).

  • Reagent Addition: Add the anhydrous solvent, isopropylamine (1.2-2.0 eq), and the base (e.g., NaOtBu, 1.4-2.0 eq).

  • Reaction Conditions: Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C).

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, dilute with a suitable solvent, and wash with water or brine.

  • Purification: The crude product is typically purified by column chromatography.

Conclusion and Future Outlook

The synthesis of 3-Pyridinamine, 2-methoxy-N-(1-methylethyl)- can be approached through multiple, reliable synthetic routes. For routine laboratory synthesis, reductive amination of the commercially available 3-amino-2-methoxypyridine using STAB offers a balance of efficiency, selectivity, and safety. For larger-scale and more environmentally conscious manufacturing, catalytic hydrogenation is the superior choice for both the nitro reduction and the reductive amination steps. The Buchwald-Hartwig amination provides a powerful alternative for constructing the C-N bond, particularly when functional group tolerance is a key consideration.

The ongoing development of more active and stable catalysts, along with the increasing adoption of greener solvents, will continue to refine these synthetic pathways, making the production of such valuable molecules more sustainable and efficient.

References

  • Clark, V. M., & Yates, P. (1956). The preparation of 3-methylaminopyridine. Journal of the Chemical Society, 77, 442.
  • Google Patents. (2014). Preparation method of 3-amino-2-hydroxypyridine. CN103664764A.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
  • Fisher Scientific. (n.d.). 3-Amino-2-methoxypyridine, min 98%, 100 grams.
  • Google Patents. (2006). Process for producing 2,3-diamino-6-methoxypyridine. US20060080790A1.
  • Wikipedia. (2023).
  • Chem-Impex. (n.d.).
  • BenchChem. (n.d.). Application Notes & Protocols: N-Alkylation of Amines using 2-[(3- Aminopropyl)
  • ScienceDirect. (2012).
  • Master Organic Chemistry. (2017).
  • Google Patents. (2002). Process for producing 2,3-diamino-6-methoxypyridine. US7256295B2.
  • Organic Chemistry Portal. (n.d.).
  • Wikipedia. (2023).
  • PubChem. (n.d.). 3-Amino-2-methoxypyridine.
  • Chemistry LibreTexts. (2023).
  • ACS Publications. (2020).
  • Google Patents. (2000).
  • ACS Publications. (2016).
  • Organic Letters. (2004).
  • Canadian Science Publishing. (1956).
  • Organic Syntheses. (2024).
  • Chem-Impex. (n.d.). 2-Methoxy-3-nitropyridine.
  • PubMed. (2007).
  • ACS Sustainable Chemistry & Engineering. (2020).
  • Organic Reaction Mechanisms. (n.d.).
  • National Institutes of Health. (2021). Demonstration of Green Solvent Performance on O,S,N-Heterocycles Synthesis: Metal-Free Click Chemistry and Buchwald—Hartwig Coupling.
  • ResearchGate. (2008).
  • ResearchGate. (2011).
  • University of Groningen. (2020).
  • BenchChem. (n.d.).
  • CNR-IRIS. (2023). A greener approach to Buchwald-Hartwig coupling.
  • University of Bath. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).

Sources

Validation

Structural Confirmation of N-isopropyl-2-methoxypyridin-3-amine: A Comparative Analytical Guide

Topic: Confirmation of the structure of N-isopropyl-2-methoxypyridin-3-amine Content Type: Publish Comparison Guide Abstract In the development of pyridine-based pharmacophores, the precise assignment of regiochemistry i...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirmation of the structure of N-isopropyl-2-methoxypyridin-3-amine Content Type: Publish Comparison Guide

Abstract

In the development of pyridine-based pharmacophores, the precise assignment of regiochemistry is non-negotiable. N-isopropyl-2-methoxypyridin-3-amine serves as a critical intermediate in the synthesis of kinase inhibitors (e.g., PI3K/mTOR pathways). However, its structural validation presents a common analytical challenge: differentiating the target 2,3-substituted isomer from potential 2,4- or 2,5-regioisomers formed during nucleophilic aromatic substitution or non-selective reduction processes. This guide compares standard 1D NMR techniques against advanced 2D NMR and X-ray crystallography, establishing a definitive protocol for structural certainty.

The Analytical Challenge: Regioisomerism in Pyridines

The synthesis of N-isopropyl-2-methoxypyridin-3-amine typically proceeds via the reductive amination of 3-amino-2-methoxypyridine or the nucleophilic displacement of a 3-halo-2-methoxypyridine. Both routes carry risks:

  • Route A (Reductive Amination): Generally regiospecific, but starting material purity (isomer contamination) is the failure point.

  • Route B (Displacement): High risk of cine-substitution or rearrangement, potentially yielding the 4-isopropylamino isomer.

The core objective of this guide is to demonstrate why 2D NMR (HMBC/NOESY) is the superior "product" for routine confirmation compared to the insufficient 1D NMR and the resource-heavy X-ray crystallography.

Comparative Analysis of Analytical Methodologies

We evaluate three analytical tiers based on Resolution Power , Throughput , and Definitive Proof .

Method A: 1D Proton NMR ( H NMR)
  • Status: Necessary but Insufficient.

  • Performance: Provides functional group confirmation (isopropyl, methoxy, aromatic protons) but lacks the connectivity data to definitively rule out regioisomers without a reference standard.

  • Risk: The aromatic splitting patterns of 2,3-disubstituted pyridines can mimic 2,4-disubstituted systems if coupling constants are ambiguous.

Method B: 2D NMR (HMBC & NOESY) – The Recommended Protocol
  • Status: The Industry Standard.

  • Performance:

    • HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range connectivity. Crucially, it links the methoxy protons to C2 and the isopropyl-NH to C3, proving the adjacency of the substituents.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Proves spatial proximity. A lack of NOE between the methoxy group and the aromatic ring protons (H4) strongly suggests the 3-position is occupied by the amine.

  • Efficiency: High. Run time < 1 hour.

Method C: Single Crystal X-Ray Diffraction (SC-XRD)
  • Status: The "Gold Standard" (Arbitrator).

  • Performance: Provides absolute 3D spatial arrangement.

  • Limitations: Requires a single crystal (often difficult for oily amines or low-melting solids) and significant time/cost. Reserved for disputes or novel scaffold registration.

Data Presentation: Spectral Expectations

The following data table contrasts the expected signals for the Target (2,3-isomer) against the most common impurity (2,5-isomer).

Table 1: Predicted NMR Shift Comparison (


, 400 MHz) 
FeatureTarget: N-isopropyl-2-methoxypyridin-3-amineAlternative: N-isopropyl-2-methoxypyridin-5-amineDiagnostic Differentiator
Methoxy (-OCH

)

4.00 ppm (s, 3H)

3.90 ppm (s, 3H)
Minimal difference; unreliable.
Amine (-NH-)

4.2–4.5 ppm (br s)

3.5–4.0 ppm (br s)
3-NH is often deshielded by ortho-methoxy oxygen lone pairs (H-bond).
H-4 (Aromatic)

~6.8–6.9 ppm (dd)

~7.0 ppm (d)
Target H4 is ortho to amine (shielded) and shows vicinal coupling to H5.
H-6 (Aromatic)

~7.6–7.7 ppm (dd)

~7.8 ppm (d)
Target H6 couples to H5 (

Hz). Alt H6 couples to H4 (small

).
HMBC Correlation NH

C2 & C4
NH

C4 & C6
Definitive: Target NH sees C2 (methoxy-bearing carbon).

Experimental Protocol: The Validation Workflow

This protocol ensures a self-validating system where the 2D data cross-checks the 1D assignments.

Step 1: Sample Preparation
  • Dissolve 15–20 mg of the isolated oil/solid in 0.6 mL of DMSO-

    
      (preferred over 
    
    
    
    to sharpen the exchangeable NH signal).
  • Filter through a cotton plug into a precision NMR tube to remove particulates that cause line broadening.

Step 2: Data Acquisition Sequence
  • Run

    
    H NMR (16 scans):  Verify purity and integration ratio (3:3:1:1:6 for OMe:Ring:NH:CH:Me).
    
  • Run

    
    C NMR (1024 scans):  Confirm carbon count (9 distinct carbons).
    
  • Run COSY: Assign the spin system of the aromatic ring (H4–H5–H6).

    • Expectation: H5 should couple to both H4 and H6.

  • Run HMBC (Optimized for 8 Hz): The critical step.

    • Target correlation: Look for the cross-peak between the Methoxy protons (

      
       4.0)  and the Quaternary Carbon C2 (
      
      
      
      ~150-160)
      .
    • Target correlation: Look for the cross-peak between the Ring Proton H4 and C2 . This "closes the loop" between the methoxy and the ring system.

Step 3: Interpretation Logic
  • IF H4 couples to H5 (

    
     Hz) AND H5 couples to H6 (
    
    
    
    Hz)
    
    
    2,3-Substitution confirmed.
  • IF Methoxy protons show NOE to the Isopropyl-CH

    
    Confirmation of spatial adjacency (2-OMe, 3-NH). 
    

Visualization of Structural Logic

The following diagrams illustrate the decision-making pathway and the specific NMR correlations required for confirmation.

Diagram 1: Analytical Decision Pathway

G Start Crude Product Isolated H1_NMR Step 1: 1H NMR Analysis (Check Integration & Splitting) Start->H1_NMR Decision_1 Pattern Matches (dd, dd, dd)? H1_NMR->Decision_1 HMBC Step 2: 2D HMBC (Connectivity Check) Decision_1->HMBC Yes (Ambiguous) Result_Fail REJECT: Probable Regioisomer (2,4 or 2,5) Decision_1->Result_Fail No (Wrong Pattern) NOESY Step 3: 2D NOESY (Spatial Check) HMBC->NOESY Connectivity Valid Result_Pass CONFIRMED: N-isopropyl-2-methoxypyridin-3-amine NOESY->Result_Pass NOE: OMe <-> iPr NOESY->Result_Fail NOE: OMe <-> Ring H3

Caption: Logical workflow for distinguishing the target molecule from regioisomers using NMR.

Diagram 2: Key HMBC & NOE Correlations

Structure OMe Methoxy (Pos 2) C2 C2 (Quaternary) OMe->C2 HMBC (Strong) NH NH (Pos 3) OMe->NH NOE (Proximity) H4 H4 (Aromatic) NH->H4 NOE (Ortho) iPr Isopropyl Group H4->C2 HMBC (3-bond)

Caption: Diagnostic correlations. Blue arrows indicate scalar coupling (HMBC); Green dashed lines indicate spatial proximity (NOESY).

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2737488, 3-Amino-2-methoxypyridine. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. Link

Comparative

"Reproducibility of experiments involving 2-Methoxy-N-(propan-2-yl)pyridin-3-amine"

Executive Summary In the landscape of kinase and GPCR inhibitor design, 2-Methoxy-N-(propan-2-yl)pyridin-3-amine (CAS: 112777-37-4) serves as a critical "left-hand" side building block. Its structural value lies in the 2...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of kinase and GPCR inhibitor design, 2-Methoxy-N-(propan-2-yl)pyridin-3-amine (CAS: 112777-37-4) serves as a critical "left-hand" side building block. Its structural value lies in the 2-methoxy group (providing hydrogen bond acceptance and electronic modulation) combined with the N-isopropyl group (providing necessary steric bulk to fill hydrophobic pockets, such as the ribose pocket in ATP-binding sites).

However, reproducibility in experiments involving this amine is frequently compromised by two factors:

  • Nucleophilic dormancy: The steric hindrance of the isopropyl group significantly retards SNAr and Buchwald-Hartwig coupling rates compared to N-methyl or N-cyclopropyl analogs.

  • Synthetic ambiguity: Commercial batches often contain trace amounts of the primary amine (2-methoxypyridin-3-amine) due to incomplete reductive amination, leading to competitive side reactions and difficult-to-separate impurities.

This guide objectively compares the performance of Pre-synthesized N-isopropyl Building Blocks against Late-Stage Diversification strategies and provides a self-validating protocol to ensure experimental consistency.

Chemical Profile & Critical Parameters[1]

Before initiating workflows, researchers must account for the specific physicochemical constraints of this molecule.

ParameterSpecificationImpact on Reproducibility
Steric Bulk (A-Value) Isopropyl (~2.2 kcal/mol)High. Significantly reduces reaction rates in SNAr couplings compared to N-Methyl or N-Cyclopropyl analogs.
Electronic Effect 2-Methoxy (EDG)Increases electron density on the pyridine ring, deactivating it for nucleophilic attack on the ring, but increasing the basicity of the amine (slightly).
pKa (Conjugate Acid) ~5.5 - 6.0 (Est.)Moderate basicity. Compatible with standard Pd-catalysis bases (Cs2CO3, NaOtBu).
Stability Oxidation-proneSecondary amines can slowly oxidize to N-oxides or imines upon prolonged air exposure. Store under Argon at -20°C.

Comparative Performance Guide

This section evaluates the efficiency of using the pre-formed building block versus alternative synthetic routes.

Scenario A: Incorporation into a Heterocyclic Scaffold (e.g., Pyrimidine)

Objective: Couple the amine to a 2,4-dichloropyrimidine core (common in kinase inhibitors).

FeatureMethod A: Pre-formed Building Block (Using 2-Methoxy-N-(propan-2-yl)pyridin-3-amine)Method B: Stepwise Synthesis (Coupling primary amine first, then alkylating)
Reaction Type SNAr or Pd-Catalyzed CouplingSNAr followed by Reductive Amination
Yield Moderate (40-65%) Low (<30% overall)
Purity Profile High. Impurities are mostly unreacted starting material, easily separated.Low. Risk of over-alkylation or side-reactions on the pyrimidine ring during the alkylation step.
Reproducibility High. Single step kinetics are predictable.Low. The second step (alkylation of a deactivated amine) is notoriously variable.
Recommendation Preferred Route. Despite steric hindrance, forcing conditions (100°C+, DIPEA) yield cleaner crude.Avoid. Alkylating a secondary aniline-like nitrogen on a heteroaryl core is chemically difficult.
Scenario B: Reactivity vs. Structural Analogs

Context: Structure-Activity Relationship (SAR) studies often swap the Isopropyl group for Methyl or Cyclopropyl.

  • N-Methyl Analog: Reacts ~5-10x faster in SNAr conditions. Lower temperature required (60°C).

  • N-Cyclopropyl Analog: Reacts ~2-3x faster.

  • N-Isopropyl (Target): Requires forcing conditions (higher T or stronger catalyst). Note: Do not assume conditions for the Methyl analog will work for the Isopropyl analog.

Self-Validating Experimental Protocol

Protocol: Reductive Amination Synthesis of the Building Block

If commercial stock is unavailable or degraded, synthesize fresh to ensure reproducibility. This protocol includes built-in "Stop/Go" validation points.

Reaction: 2-methoxypyridin-3-amine + Acetone + NaBH(OAc)3 → Product

Step-by-Step Methodology:
  • Preparation: Dissolve 2-methoxypyridin-3-amine (1.0 eq) in DCE (Dichloroethane) or DCM.

    • Expert Insight: Do not use Methanol initially; it can consume the hydride.

  • Imine Formation: Add Acetone (3.0 eq) and Acetic Acid (1.0 eq). Stir at Room Temperature (RT) for 1 hour.

    • Validation Point 1: Take an aliquot for NMR or LCMS. You must see the conversion to the imine (Schiff base) before adding the reducing agent. If not, add molecular sieves.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise.

    • Why STAB? It is milder than NaBH4 and prevents reduction of the pyridine ring or over-alkylation.

  • Quench & Workup: Stir overnight at RT. Quench with sat. NaHCO3. Extract with DCM.

  • Purification: Column chromatography (Hexane/EtOAc).

Critical QC Check (The "Self-Validating" Step)

Before using this reagent in subsequent expensive couplings, you must verify the absence of the primary amine.

  • TLC: The secondary amine (product) usually runs slightly higher or lower than the primary amine depending on the stationary phase, but separation is difficult.

  • 1H NMR Diagnostic: Look for the Isopropyl septet at ~3.5-3.8 ppm. Crucially, integrate the aromatic protons. If the ratio of Isopropyl to Aromatic is < 1.0 (normalized), you have primary amine contamination.

Visualizations

Diagram 1: Synthetic Pathway & Impurity Logic

This diagram illustrates the reductive amination pathway and the critical decision points to avoid common impurities.

G cluster_QC Quality Control Gate Start 2-methoxypyridin-3-amine (Primary Amine) Imine Intermediate Imine (Schiff Base) Start->Imine + Acetone, AcOH - H2O Acetone Acetone (Excess) Acetone->Imine Product 2-Methoxy-N-(propan-2-yl)pyridin-3-amine (Target) Imine->Product + STAB Reduction Unreacted Unreacted Primary Amine (Major Impurity) Imine->Unreacted Incomplete Conversion (Check LCMS) STAB NaBH(OAc)3 (Reducing Agent) STAB->Product Impurity Bis-alkylation (Sterically Unlikely but Possible) Product->Impurity Excess Acetone/Heat (Over-reaction) QC 1H NMR Check: Isopropyl Septet Present? Primary NH2 Absent? Product->QC

Caption: Synthetic workflow for 2-Methoxy-N-(propan-2-yl)pyridin-3-amine highlighting the critical intermediate imine stage and potential impurity risks.

Diagram 2: Reactivity Decision Tree

When to use this building block versus alternatives.

D Start Target Molecule Requires 2-methoxy-3-(isopropylamino)pyridine moiety Q1 Is the coupling partner electron-deficient (e.g., Cl-Pyrimidine)? Start->Q1 RouteA USE PRE-FORMED AMINE (CAS 112777-37-4) Q1->RouteA Yes (SNAr possible) RouteB CONSIDER ALTERNATIVE (Buchwald w/ Primary Amine) Q1->RouteB No (Unactivated Aryl Halide) Condition1 Condition: High Temp (100-120°C) Solvent: DMSO/NMP Base: DIPEA RouteA->Condition1 Standard SNAr Condition2 Condition: Pd-Catalysis Ligand: BrettPhos/RuPhos Base: NaOtBu RouteB->Condition2 Pd-Coupling

Caption: Decision matrix for selecting the optimal coupling strategy based on the electrophile's reactivity.

Troubleshooting & FAQs

Q: My SNAr reaction with a chloropyrimidine is stalled at 50% conversion.

  • Cause: The isopropyl group creates significant steric clash.

  • Solution: Switch solvent from Ethanol/Isopropanol to NMP or DMSO . Increase temperature to 120°C. If thermal conditions fail, switch to Buchwald-Hartwig conditions using a sterically demanding ligand like BrettPhos , which is excellent for secondary amines.

Q: The product has a reddish color after workup.

  • Cause: Oxidation of trace aminophenol-like impurities or pyridine N-oxidation.

  • Solution: Perform a quick filtration through a pad of basic alumina or silica. Store the purified oil/solid under Argon.

Q: Can I use 2-fluoro-3-aminopyridine and displace the fluorine with methoxide later?

  • Insight: No. The 3-amino group is electron-donating, deactivating the 2-position for SNAr. You must start with the 2-methoxy group already in place.

References

  • Preparation of Heterocyclic Compounds as GCN2 Inhibitors.
  • WDR5 Inhibitors and Modulators.
  • Tricyclic Compounds and Use Thereof (CRF Receptor Antagonists).
  • Reductive Amination: A Review. Source: Organic Reactions (General Reference for Protocol Validation). Context: Standard mechanistic grounding for the NaBH(OAc)3 protocol. URL:[Link][1][2]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 3-Pyridinamine, 2-methoxy-N-(1-methylethyl)-

Introduction: A Proactive Stance on Laboratory Safety Section 1: Hazard Assessment via Structural Analogy In the absence of a specific Safety Data Sheet (SDS), we must apply the precautionary principle. The potential haz...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Proactive Stance on Laboratory Safety

Section 1: Hazard Assessment via Structural Analogy

In the absence of a specific Safety Data Sheet (SDS), we must apply the precautionary principle. The potential hazards of 3-Pyridinamine, 2-methoxy-N-(1-methylethyl)- are inferred from the known toxicological profiles of analogous aminopyridine compounds. This class of chemicals is frequently characterized by significant acute toxicity and corrosive properties.

Hazard Class (Inferred) Potential Health Effect Rationale based on Structural Analogs (e.g., 4-Aminopyridine)
Acute Toxicity (Oral) Potentially toxic or fatal if swallowed.Aminopyridines are known to be highly toxic via ingestion.
Acute Toxicity (Dermal) Potentially toxic in contact with skin.Dermal absorption is a significant route of exposure for many substituted amines.
Acute Toxicity (Inhalation) Potentially toxic if inhaled.Particularly relevant if the compound is a powder or aerosolized.
Skin Corrosion/Irritation May cause skin irritation or chemical burns.The amine functional group can impart corrosive properties.
Serious Eye Damage/Irritation May cause serious eye damage.Direct contact with alkaline or amine-containing compounds can cause severe and irreversible eye injury.

This table is a conservative assessment based on available data for the aminopyridine class and is intended to guide the selection of appropriate protective measures.

Section 2: Personal Protective Equipment (PPE) - Your Primary Barrier

The selection of PPE is not a matter of routine; it is a calculated decision based on the anticipated hazards. For a compound with an unknown but potentially high hazard profile, robust barrier protection is non-negotiable.

Eye and Face Protection: Beyond the Standard

Standard safety glasses are insufficient. The potential for severe eye damage necessitates a higher level of protection.

  • Mandatory: Chemical splash goggles meeting the ANSI Z87.1 standard must be worn at all times when the compound is handled.

  • Best Practice: When there is a significant risk of splash (e.g., handling stock solutions >50 mL, transfers), a full-face shield must be worn in addition to chemical splash goggles. This provides a secondary barrier protecting the entire face.

Skin and Body Protection: A Multi-Layered Defense

Given the potential for high dermal toxicity, skin protection must be comprehensive.

  • Laboratory Coat: A chemically resistant lab coat is required. Ensure it is fully buttoned to provide maximum coverage.

  • Gloves - The Critical Choice: The choice of glove material is paramount. Permeation data for the parent heterocycle, pyridine, indicates that standard disposable nitrile gloves offer limited protection and are suitable only for incidental splash contact, after which they must be changed immediately.[2][3]

    • Primary Handling (Direct Contact/Immersion Risk): For tasks involving direct handling or risk of immersion, Butyl rubber or Laminate film (e.g., SilverShield®/4H®) gloves are required due to their superior resistance to pyridine and related compounds.[4][5]

    • Incidental Contact (Splash Risk): For tasks with only a minor splash risk, a double-gloving technique is recommended, using two pairs of nitrile gloves . If a splash occurs, the outer glove must be removed and replaced immediately.

    • Glove Inspection: Always inspect gloves for tears, pinholes, or signs of degradation before and during use.

Glove Material Performance vs. Pyridine (Analog) Recommended Use Case
Butyl Rubber ExcellentPrimary handling, preparing solutions, transfers
Laminate Film ExcellentPrimary handling, high-hazard operations
Neoprene Fair to GoodModerate splash risk, secondary option
Nitrile Poor to FairIncidental splash risk ONLY (double-gloved)

Data synthesized from Ansell Chemical Resistance Guides.[4][5][6]

Respiratory Protection

All handling of 3-Pyridinamine, 2-methoxy-N-(1-methylethyl)- must be conducted within a certified chemical fume hood to minimize inhalation exposure. If engineering controls are not feasible or during a large spill, respiratory protection is mandatory. A NIOSH-approved respirator with an organic vapor cartridge is the minimum requirement.

Section 3: Operational Plan - A Step-by-Step Protocol

Adherence to a strict, logical workflow is essential for minimizing risk. The following protocols for donning, handling, and doffing PPE are designed to prevent cross-contamination.

Workflow for Preparation and PPE Donning

This sequence ensures that the most contaminated items (gloves) are donned last.

G A Verify Fume Hood is Operational B Don Lab Coat (Fully Buttoned) A->B C Don Chemical Splash Goggles B->C D Don Inner Nitrile Gloves C->D E Don Outer Butyl Rubber or Laminate Gloves D->E F Visually Inspect All PPE E->F G Ready to Handle Chemical F->G

Caption: PPE Donning Sequence.

Safe Handling Inside the Fume Hood
  • Work Zone: Conduct all manipulations at least 6 inches inside the fume hood sash.

  • Containment: Use a disposable plastic-backed absorbent liner on the work surface to contain minor drips.

  • Quantities: Work with the smallest quantity of the chemical necessary for the experiment.

  • Labeling: Ensure all containers are clearly and accurately labeled with the full chemical name and hazard information.

Workflow for Doffing PPE and Decontamination

This reverse sequence is critical for preventing exposure from contaminated PPE.

G cluster_0 cluster_1 A Remove Outer Gloves (Most Contaminated) B Dispose in Hazardous Waste A->B C Remove Face Shield/Goggles D Remove Lab Coat C->D E Remove Inner Gloves D->E F Dispose in Hazardous Waste E->F G Wash Hands Thoroughly with Soap and Water F->G

Caption: PPE Doffing Sequence.

Section 4: Disposal and Spill Management Plan

Proper disposal is a legal and ethical requirement to protect both personnel and the environment.

Chemical Waste Disposal
  • Classification: All waste containing 3-Pyridinamine, 2-methoxy-N-(1-methylethyl)-, including pure compound, solutions, and contaminated materials, must be treated as hazardous waste.[7][8]

  • Container: Collect waste in a designated, leak-proof, and chemically compatible container (e.g., glass or high-density polyethylene). The container must be clearly labeled "Hazardous Waste" along with the full chemical name.[8]

  • Segregation: Do not mix this waste stream with incompatible chemicals, particularly strong oxidizing agents or acids.

  • Pickup: When the container is full, arrange for disposal through your institution's Environmental Health & Safety (EHS) department. Never pour pyridine-based compounds down the drain.[7][9]

Contaminated PPE Disposal

All disposable PPE, including gloves, absorbent pads, and any contaminated wipes, must be placed in a sealed bag and disposed of as solid hazardous waste.

Emergency Spill Cleanup

Should a spill occur, the response depends on the scale.

  • Minor Spill (<100 mL, contained within the fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE (including butyl rubber gloves and goggles), cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow). Do not use combustible materials like paper towels as the primary absorbent.[10][11]

    • Starting from the outside edge and working inward, gently scoop the absorbed material into a designated hazardous waste container.[9]

    • Wipe the spill area with a cloth dampened with a mild soap and water solution.

    • Place all cleanup materials into the hazardous waste container.

  • Major Spill (>100 mL or outside of a fume hood):

    • Evacuate the laboratory immediately.

    • Alert others and your supervisor.

    • Close the laboratory door and post a warning sign.

    • Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill yourself.[12]

References

  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. The University of Tennessee Knoxville. [Link]

  • Spill Clean up Procedure. The University of British Columbia. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

  • Hazardous Chemical Spill Control Procedure. University of Toronto Scarborough. [Link]

  • Ansell Chemical Resistance Glove Chart. University of California, Santa Barbara - Environmental Health and Safety. [Link]

  • Safe Handling of Chemicals. University of California, Riverside - Environmental Health and Safety. [Link]

  • Chemical Resistance Guide. Columbia University Research. [Link]

  • Hazardous Materials Compliance: OSHA Standards and Best Practices. Mancomm. [Link]

  • How to Safely Handle Dangerous Substances in the Workplace. OSHA.com. [Link]

  • Standard Operating Procedure: Pyridine. Washington State University. [Link]

  • Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania - Environmental Health and Radiation Safety. [Link]

  • Chemical Safety: How to Meet the OSHA Standard. Construction Executive. [Link]

  • CHEMICAL GLOVE RESISTANCE GUIDE. SHOWA. [Link]

  • Ultimate Guide to Chemical Resistant Disposable Gloves. SHIELD Scientific. [Link]

  • Permeation/Degradation Resistance Guide for Ansell Chemical Resistant Gloves. Utah State University - Office of Research. [Link]

  • OSHA Hazard Communication Standard and OSHA Guidelines. Centers for Disease Control and Prevention (CDC). [Link]

  • Chemical-Resistant Gloves Guide: Materials, Ratings & Use Cases. eSafety Supplies. [Link]

  • Ansell Nitrile & Neoprene lab thickness gloves - Ansell Chemical Guardian Report. Duke University - Safety. [Link]

  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark. [Link]

  • Hazardous Substance Fact Sheet: Pyridine. New Jersey Department of Health. [Link]

  • CHEMICAL PERMEATION GUIDE. SHOWA. [Link]

  • SAFETY DATA SHEET: Pyridine. PENTA. [Link]

  • CHEMICAL HANDLING GLOVE GUIDE. The University of Queensland - Health, Safety and Environment Office. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.